molecular formula C7H15NO B14884406 (1,4,4-Trimethylazetidin-2-yl)methanol

(1,4,4-Trimethylazetidin-2-yl)methanol

Cat. No.: B14884406
M. Wt: 129.20 g/mol
InChI Key: GSGKVHRQAFPAJW-UHFFFAOYSA-N
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Description

(1,4,4-Trimethylazetidin-2-yl)methanol is a high-purity azetidine derivative designed for advanced research and development. This compound belongs to a class of strained azaheterocycles that are of significant interest in medicinal chemistry and agrochemistry due to their unique ring structure and physicochemical properties . The azetidine (four-membered nitrogen-containing ring) core serves as a versatile scaffold, often used as a structural surrogate for other nitrogen heterocycles like piperazines to modulate the pharmacokinetic properties of small molecules . The presence of the methanol functional group on the ring provides a handle for further synthetic elaboration, allowing researchers to conjugate the molecule to other complex structures or create diverse chemical libraries. Azetidines are known to be stable compounds that can typically be purified using standard chromatographic techniques . This product is intended for research purposes as a chemical building block. It is strictly for laboratory use by trained professionals. (1,4,4-Trimethylazetidin-2-yl)methanol is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1,4,4-trimethylazetidin-2-yl)methanol

InChI

InChI=1S/C7H15NO/c1-7(2)4-6(5-9)8(7)3/h6,9H,4-5H2,1-3H3

InChI Key

GSGKVHRQAFPAJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N1C)CO)C

Origin of Product

United States
Foundational & Exploratory

Advanced Azetidine Scaffolds in Drug Discovery: A Technical Guide to (1,4,4-Trimethylazetidin-2-yl)methanol and CAS 1629600-48-1

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, aromatic molecules to sp³-rich frameworks is a defining paradigm in modern drug discovery. Within this space, the azetidine ring—a four-membered saturated nitrogen heterocycle—has evolved from a synthetic curiosity into a 1[1].

Nomenclature Note: While the foundational building block is (1-methylazetidin-2-yl)methanol (CAS 1629600-48-1) , its highly substituted derivative, (1,4,4-trimethylazetidin-2-yl)methanol , represents an advanced iteration designed for extreme metabolic environments. This guide analyzes the structural rationale, physicochemical profiling, and self-validating synthetic workflows for incorporating these critical building blocks into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

Replacing traditional six-membered rings (like piperidines or morpholines) with azetidines is a strategic choice driven by specific pharmacokinetic goals. Small monocyclic scaffolds are highly preferable because their 2[2].

The Causality of Scaffold Hopping:

  • Conformational Restriction: The strained four-membered ring severely restricts the conformational flexibility of the attached functional groups. This pre-organizes the molecule, reducing the entropic penalty upon binding to the target receptor and increasing overall affinity.

  • Lipophilicity Reduction: By reducing the carbon count compared to piperidine, the azetidine core lowers the LogP, which generally improves aqueous solubility and reduces off-target promiscuity.

  • Metabolic Shielding (The Trimethyl Advantage): The tertiary amine in a standard azetidine can be a metabolic liability, prone to N-dealkylation by hepatic Cytochrome P450 (CYP) enzymes. By installing gem-dimethyl groups at the 4-position (as seen in the 1,4,4-trimethyl variant), the resulting steric bulk physically shields the nitrogen lone pair. This drastically 3[3].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the foundational CAS 1629600-48-1 scaffold[4] versus its trimethylated counterpart.

Property(1-Methylazetidin-2-yl)methanol(1,4,4-Trimethylazetidin-2-yl)methanol
CAS Number 1629600-48-12927440-74-0
Molecular Formula C₅H₁₁NOC▱H₁₅NO
Molecular Weight 101.15 g/mol 129.20 g/mol
Predicted XLogP3 -0.2~0.6 (Estimated)
Topological Polar Surface Area 23.5 Ų23.5 Ų
Key Structural Feature Unhindered tertiary amineSterically shielded tertiary amine

Synthetic Methodologies: Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols for generating and utilizing (1-methylazetidin-2-yl)methanol are designed as self-validating systems . Every step includes specific in-process controls (IPCs) to verify success before progression.

Protocol 1: Synthesis of the Azetidine Core (CAS 1629600-48-1)

Step 1: Reductive Amination (N-Methylation)

  • Procedure: Dissolve azetidine-2-carboxylic acid in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37%), followed by sodium triacetoxyborohydride (NaBH(OAc)₃) in portions at room temperature.

  • Causality of Reagents: NaBH(OAc)₃ is explicitly chosen over NaBH₄ or NaBH₃CN. NaBH₄ is too reactive and would reduce the formaldehyde before iminium formation. NaBH₃CN generates highly toxic cyanide gas under acidic conditions. NaBH(OAc)₃ provides mild, selective hydride transfer to the iminium ion without cleaving the strained azetidine ring.

  • System Validation (IPC): The reaction is self-validating via LC-MS. Conversion is confirmed when the starting material mass is fully depleted and replaced by the [M+H]⁺ signal of the N-methylated intermediate. A negative ninhydrin stain on TLC (indicating the absence of a secondary amine) further validates complete N-alkylation.

Step 2: Esterification and Hydride Reduction

  • Procedure: Convert the carboxylic acid to a methyl ester using SOCl₂ in methanol. After isolation, dissolve the ester in anhydrous THF and cool to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄) and stir for 2 hours. Quench via the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Causality of Reagents: Direct reduction of the carboxylic acid requires forcing conditions (e.g., BH₃-THF at reflux), which risks reductive ring-opening of the azetidine. Converting to the ester allows for a rapid, mild LiAlH₄ reduction at 0°C, preserving the four-membered ring integrity.

  • System Validation (IPC): The reduction is validated via ¹H NMR of the crude mixture. The disappearance of the methyl ester singlet (~3.7 ppm) and the emergence of a complex multiplet corresponding to the newly formed -CH₂OH group (~3.5-3.6 ppm) confirms successful hydride transfer without ring cleavage.

Protocol 2: API Integration via Mitsunobu Etherification
  • Procedure: To couple the azetidine building block to an API phenolic core, dissolve the phenol, (1-methylazetidin-2-yl)methanol, and triphenylphosphine (PPh₃) in anhydrous THF at 0°C. Dropwise add diisopropyl azodicarboxylate (DIAD).

  • Causality of Reagents: The Mitsunobu reaction is utilized because it allows the formation of an ether linkage under strictly neutral conditions, preventing the acid-catalyzed degradation of the azetidine ring. Furthermore, if an enantiopure starting material like 4[4] is used, the reaction proceeds with complete stereoinversion, allowing precise control over the final API's 3D architecture.

  • System Validation (IPC): LC-MS monitoring confirms the appearance of the target API mass. The precipitation of triphenylphosphine oxide (TPPO) during workup serves as a visual, physical confirmation that the redox coupling has occurred.

Future Horizons: Biocatalytic Synthesis

Traditional synthesis of strained rings requires significant energy and harsh reagents. However, recent breakthroughs have identified5[5], capable of producing azetidine rings from inexpensive precursors in water. This enzymatic biocatalysis represents a critical shift toward green chemistry in the scale-up manufacturing of azetidine-containing APIs.

Synthetic Workflow Diagram

AzetidineWorkflow Start Azetidine-2-carboxylic acid (Starting Material) Methylation Reductive Amination (N-Methylation) Start->Methylation HCHO, NaBH(OAc)3 Reduction Mild Hydride Reduction (Ester to Alcohol) Methylation->Reduction 1. SOCl2/MeOH 2. LiAlH4, 0°C Product (1-Methylazetidin-2-yl)methanol CAS: 1629600-48-1 Reduction->Product Fieser Workup Derivatization API Integration (Mitsunobu Etherification) Product->Derivatization API-Phenol, DIAD, PPh3

Synthetic workflow for (1-methylazetidin-2-yl)methanol and its API integration.

References

  • BenchChem. "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development." 1

  • The Journal of Organic Chemistry (ACS Publications). "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." 3

  • Duke University School of Medicine. "New enzymes promise cheaper, cleaner drug production." 5

  • Enamine. "Azetidines - Advanced Building Blocks." 2

  • PubChem (National Institutes of Health). "(S)-(1-Methylazetidin-2-yl)methanol Compound Summary." 4

Sources

(1,4,4-Trimethylazetidin-2-yl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (1,4,4-Trimethylazetidin-2-yl)methanol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry offer a unique set of physicochemical properties that medicinal chemists can leverage to optimize drug candidates.[2][3] The conformational rigidity of the azetidine ring, which is intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides a powerful tool for fine-tuning pharmacological and pharmacokinetic profiles.[1] The incorporation of an azetidine moiety can lead to improved solubility, metabolic stability, and receptor affinity.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[2] This guide focuses on a specific, substituted azetidine, (1,4,4-Trimethylazetidin-2-yl)methanol, providing a comprehensive overview of its fundamental properties, a proposed synthetic route with detailed protocols, and its potential applications in drug development.

Molecular Profile and Physicochemical Properties

(1,4,4-Trimethylazetidin-2-yl)methanol is a substituted azetidine alcohol. The precise arrangement of the methyl groups on the azetidine ring significantly influences its chemical and biological properties.

Molecular Structure and Weight

The molecular structure consists of an azetidine ring with a methyl group on the nitrogen atom (position 1), two methyl groups on the carbon at position 4, and a hydroxymethyl group at position 2.

The molecular formula is determined by summing the atoms: 7 carbons, 15 hydrogens, 1 nitrogen, and 1 oxygen, leading to C₇H₁₅NO .

The molecular weight is calculated from the molecular formula:

  • Carbon: 7 x 12.011 u = 84.077 u

  • Hydrogen: 15 x 1.008 u = 15.120 u

  • Nitrogen: 1 x 14.007 u = 14.007 u

  • Oxygen: 1 x 15.999 u = 15.999 u

Total Molecular Weight = 129.203 u

For practical laboratory purposes, this is typically rounded to 129.20 g/mol .[4][5]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of (1,4,4-Trimethylazetidin-2-yl)methanol. These values are critical for its handling, characterization, and application in synthetic and screening workflows.

PropertyValueSource/Method
Molecular Formula C₇H₁₅NOElemental Calculation
Molecular Weight 129.20 g/mol Calculated[4][5]
Appearance Colorless to pale yellow oilPredicted
Boiling Point Not determined-
Solubility Soluble in methanol, ethanol, dichloromethanePredicted based on structure
CAS Number Not available-

Proposed Synthesis and Mechanistic Rationale

Overall Synthetic Workflow

The proposed synthesis is a multi-step process involving reductive amination to form a β-amino ester, followed by N-methylation, reduction of the ester to the corresponding alcohol, and finally, an intramolecular cyclization to form the azetidine ring.

G A Ethyl 4,4-dimethyl-3-oxopentanoate B Ethyl 3-amino-4,4-dimethylpentanoate A->B Reductive Amination (NH3, H2/Raney Ni) C Ethyl 3-(methylamino)-4,4-dimethylpentanoate B->C N-Methylation (Eschweiler-Clarke) D (3-(Methylamino)-4,4-dimethylpentan-1-ol) C->D Ester Reduction (LiAlH4) E Mesylated Intermediate D->E Mesylation (MsCl, Et3N) F (1,4,4-Trimethylazetidin-2-yl)methanol E->F Intramolecular Cyclization (NaH)

Caption: Proposed synthetic workflow for (1,4,4-Trimethylazetidin-2-yl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-amino-4,4-dimethylpentanoate

  • Rationale: Reductive amination is a robust method for converting ketones to amines. Using ammonia as the nitrogen source and a reducing agent like hydrogen over Raney Nickel provides a direct route to the primary β-amino ester.

  • Methodology:

    • To a high-pressure reactor, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) and a catalytic amount of Raney Nickel in methanol.

    • Cool the reactor to 0°C and saturate with anhydrous ammonia gas.

    • Pressurize the reactor with hydrogen gas (50 bar) and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully vent the reactor and filter the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-(methylamino)-4,4-dimethylpentanoate

  • Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines using formaldehyde and formic acid. It avoids over-methylation and provides the desired secondary amine in high yield.

  • Methodology:

    • To a solution of ethyl 3-amino-4,4-dimethylpentanoate (1.0 eq) in formic acid (2.0 eq), add aqueous formaldehyde (37%, 2.0 eq) dropwise at 0°C.

    • Heat the reaction mixture to reflux (100°C) for 6 hours.

    • Cool the mixture to room temperature and basify with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of (3-(Methylamino)-4,4-dimethylpentan-1-ol)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to the primary alcohol without affecting the amine.

  • Methodology:

    • To a solution of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of ethyl 3-(methylamino)-4,4-dimethylpentanoate (1.0 eq) in THF dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 4 & 5: Mesylation and Intramolecular Cyclization to (1,4,4-Trimethylazetidin-2-yl)methanol

  • Rationale: This two-step, one-pot procedure involves converting the primary alcohol into a good leaving group (mesylate), which is then displaced by the secondary amine in an intramolecular Sₙ2 reaction to form the strained azetidine ring.

  • Methodology:

    • Dissolve the crude amino alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere.

    • Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise and stir for 1 hour.

    • In a separate flask, prepare a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous THF.

    • Add the solution of the crude mesylate to the NaH suspension at 0°C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Analytical Characterization

The identity and purity of the synthesized (1,4,4-Trimethylazetidin-2-yl)methanol would be confirmed using standard analytical techniques. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.5-3.7 ppm (m, 1H): CH proton at position 2.

    • δ ~3.4-3.6 ppm (m, 2H): CH₂ protons of the hydroxymethyl group.

    • δ ~2.3-2.5 ppm (s, 3H): N-CH₃ protons.

    • δ ~1.8-2.2 ppm (m, 2H): CH₂ protons at position 3.

    • δ ~1.0-1.2 ppm (s, 6H): Two C(4)-CH₃ groups.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~65-70 ppm: C-2 carbon.

    • δ ~60-65 ppm: Hydroxymethyl carbon.

    • δ ~55-60 ppm: C-4 carbon.

    • δ ~40-45 ppm: N-CH₃ carbon.

    • δ ~35-40 ppm: C-3 carbon.

    • δ ~25-30 ppm: C(4)-CH₃ carbons.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₇H₁₆NO⁺ [M+H]⁺: 130.1232

    • This would be the expected exact mass to be found, confirming the molecular formula.

Applications in Drug Discovery and Medicinal Chemistry

The (1,4,4-trimethylazetidin-2-yl)methanol scaffold is a valuable building block for the synthesis of novel drug candidates.[6] Its structural features can be exploited in several therapeutic areas.

Role as a Bioisostere

The gem-dimethyl group at the 4-position can act as a bioisostere for a tert-butyl group, providing steric bulk while the azetidine ring introduces a polar vector and conformational constraint. This can be advantageous for modulating protein-ligand interactions.

Scaffold for Library Synthesis

The primary alcohol provides a convenient handle for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers, allowing for the rapid generation of a library of derivatives for high-throughput screening.

G A (1,4,4-Trimethylazetidin-2-yl)methanol B Ester Derivatives A->B Acylation C Ether Derivatives A->C Alkylation D Oxidized Derivatives (Aldehyde, Carboxylic Acid) A->D Oxidation E Diverse Chemical Library B->E C->E D->E

Caption: Derivatization potential of the target molecule for library synthesis.

Potential Therapeutic Targets

Given the prevalence of azetidine-containing molecules in various therapeutic areas, derivatives of (1,4,4-trimethylazetidin-2-yl)methanol could be investigated as:

  • Kinase Inhibitors: The scaffold can be elaborated to interact with the ATP-binding site of various kinases implicated in oncology.[1]

  • Central Nervous System (CNS) Agents: The polarity and compact nature of the azetidine ring can be beneficial for crossing the blood-brain barrier.[2]

  • Antiviral and Antibacterial Agents: The unique geometry of the azetidine may allow for novel interactions with viral or bacterial enzymes.[2]

Conclusion

(1,4,4-Trimethylazetidin-2-yl)methanol, with a molecular weight of 129.20 g/mol , represents a promising and versatile building block for medicinal chemistry. While its synthesis is not explicitly described in the literature, a robust and logical synthetic pathway can be proposed based on established chemical transformations. Its unique structural and physicochemical properties make it an attractive scaffold for the development of novel therapeutics across a range of diseases. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • Azetidines in medicinal chemistry: emerging applic
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • (S)-(1,3,3-Trimethylazetidin-2-yl)methanol. AiFChem.
  • (4-Methylpiperidin-4-yl)methanol. PubChem.

Sources

(1,4,4-Trimethylazetidin-2-yl)methanol safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper & Advanced Safety Data Guide: (1,4,4-Trimethylazetidin-2-yl)methanol in Modern Drug Discovery

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a proven strategy for improving clinical success rates—a paradigm widely known as "Escaping from Flatland"[1]. As drug targets become more complex (e.g., KRAS and other previously "undruggable" oncology targets), the demand for novel, sterically constrained building blocks has surged[2].

(1,4,4-Trimethylazetidin-2-yl)methanol (CAS: 2927440-74-0) represents a next-generation scaffold designed specifically for this purpose. As a Senior Application Scientist, I approach this compound not just as a chemical inventory item, but as a highly engineered vector. The azetidine core provides a rigid, compact 3D conformation. The 4,4-dimethyl substitution introduces critical steric hindrance, shielding the ring from oxidative metabolism (such as CYP450-mediated degradation) and restricting conformational flexibility. Meanwhile, the N-methyl group modulates basicity, and the C2-hydroxymethyl group serves as a versatile synthetic handle for downstream conjugation.

Physicochemical Profiling & Causality

Understanding the physical properties of this building block is essential for predicting its behavior in both biological systems and synthetic workflows. The table below synthesizes its core metrics alongside the mechanistic causality of each property.

PropertyValueCausality / Impact in Development
CAS Number 2927440-74-0Unique identifier for regulatory tracking and inventory management[2].
Molecular Formula C 7​ H 15​ NOYields a perfect Fraction sp3 ( Fsp3​ ) of 1.0, maximizing 3D complexity[1].
Molecular Weight 129.20 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Predicted pKa ~8.5 – 9.5The tertiary amine is highly basic. This dictates the need for buffered aqueous workups to prevent product loss in the aqueous layer.
Ring Strain ~26 kcal/molWhile azetidines are strained, the 4,4-dimethyl groups kinetically stabilize the ring against spontaneous nucleophilic ring-opening.

Hazard Identification & Mechanistic Toxicology (SDS Core)

Because this is a highly specialized and recently registered compound, its safety profile is extrapolated from the foundational toxicology of the azetidine class[3][4]. Standard Safety Data Sheets (SDS) often list hazards without context; here, we define the mechanisms driving these hazards to ensure informed handling.

GHS Classification & Mechanistic Rationale
  • H315 - Causes Skin Irritation: The tertiary amine nitrogen acts as a localized base. Upon contact with the physiological moisture of the skin, it undergoes protonation, leading to the alkaline hydrolysis (saponification) of epidermal lipids[4].

  • H319 - Causes Serious Eye Irritation: The high localized pH upon contact with the aqueous ocular environment can cause rapid protein denaturation[4].

  • H226 - Flammable Liquid and Vapor: Low-molecular-weight alkyl heterocycles possess high vapor pressures. While less volatile than unsubstituted azetidine (which is highly flammable, H225)[3], this derivative remains a combustion hazard.

Safe Handling & Storage Causality
  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Causality: Tertiary amines are susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen, which would compromise the integrity of the building block.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory. Causality: The lipophilic nature of the trimethylated scaffold enhances dermal penetration compared to highly polar analogs.

G Exposure Accidental Exposure (1,4,4-Trimethylazetidin-2-yl)methanol Skin Skin Contact (Alkaline Lipid Hydrolysis) Exposure->Skin Eye Eye Contact (Rapid Protein Denaturation) Exposure->Eye ActionSkin Remove PPE & wash with copious water (15 min) Skin->ActionSkin ActionEye Rinse cautiously with water (Remove contacts) Eye->ActionEye Medical Seek Medical Advice (Provide Technical SDS) ActionSkin->Medical ActionEye->Medical

Caption: Emergency response workflow detailing the mechanistic hazards and required first-aid actions.

Synthetic Integration: Self-Validating Experimental Protocol

To integrate (1,4,4-Trimethylazetidin-2-yl)methanol into a drug discovery pipeline (e.g., appending it to a KRAS inhibitor core), the primary alcohol must be activated. The basicity of the azetidine nitrogen can interfere with acid-catalyzed reactions; therefore, a Mitsunobu Etherification is the optimal choice, as it proceeds under mild, neutral-to-basic conditions.

The following protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to guarantee experimental integrity.

Step-by-Step Methodology: Mitsunobu Coupling
  • System Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Causality: The Mitsunobu betaine intermediate is highly sensitive to moisture, which can prematurely hydrolyze the activated complex.

  • Reagent Loading: Dissolve the phenolic core (1.0 eq) and (1,4,4-Trimethylazetidin-2-yl)methanol (1.2 eq) in anhydrous THF (0.2 M). Add Triphenylphosphine (PPh 3​ , 1.5 eq).

  • Thermal Control & Activation: Cool the vessel to 0°C using an ice bath. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. Causality: The formation of the PPh 3​ -DIAD adduct is highly exothermic. Controlled addition at 0°C prevents thermal degradation of the azetidine ring.

  • Self-Validation (IPC): After 2 hours at room temperature, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS (ESI+).

    • Validation Criteria: The reaction is deemed successful and complete only when the Extracted Ion Chromatogram (EIC) shows the starting material peak area is <2% relative to the product mass [M+H] + .

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Causality: NaHCO 3​ neutralizes any acidic byproducts while ensuring the tertiary amine of the azetidine remains in its free-base (lipophilic) form, preventing product loss into the aqueous waste stream.

G Compound (1,4,4-Trimethylazetidin- 2-yl)methanol Azetidine Azetidine Core (High Fsp3) Compound->Azetidine Dimethyl 4,4-Dimethyl Substitution Compound->Dimethyl Hydroxymethyl C2-Hydroxymethyl Vector Compound->Hydroxymethyl Outcome1 Enhanced 3D Complexity Azetidine->Outcome1 Escaping Flatland Outcome2 Steric Shielding (CYP450 Resistance) Dimethyl->Outcome2 Metabolic Stability Outcome3 Versatile Conjugation Site Hydroxymethyl->Outcome3 Mitsunobu Coupling

Caption: Structural logic diagram mapping the compound's functional groups to their drug discovery outcomes.

Sources

The Azetidine Scaffold in Modern Medicinal Chemistry: Design, Synthesis, and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of optimal pharmacokinetic and pharmacodynamic profiles in drug discovery has driven a paradigm shift toward sp3-rich, conformationally restricted scaffolds. Among these, azetidines—four-membered nitrogen-containing heterocycles—have emerged as highly privileged motifs[1]. By bridging the gap between the hyper-reactive aziridines and the more flexible pyrrolidines, azetidines offer a unique combination of metabolic stability, precise spatial vectors, and favorable physicochemical properties[2]. This technical guide provides an in-depth analysis of azetidine integration in medicinal chemistry, detailing their structural rationale, synthetic methodologies, and real-world clinical applications.

Structural Rationale and Physicochemical Profiling

The incorporation of an azetidine ring profoundly influences a molecule's three-dimensional architecture. The compact nature of the ring introduces significant angle strain (approximately 26 kcal/mol), yet the scaffold remains kinetically stable under physiological conditions[2].

Azetidines are frequently deployed as bioisosteres for larger saturated heterocycles (like piperidines or piperazines) or flat aromatic rings. This replacement strategy increases the fraction of sp3-hybridized carbons (Fsp3), which statistically correlates with higher clinical success rates due to improved solubility and reduced off-target toxicity[3].

Table 1: Physicochemical Comparison of Saturated N-Heterocycles
PropertyAziridine (3-Membered)Azetidine (4-Membered)Pyrrolidine (5-Membered)
Molecular Formula C₂H₅NC₃H₇NC₄H₉N
Ring Strain ~27.0 kcal/mol~26.0 kcal/mol~6.0 kcal/mol
pKa (Conjugate Acid) 8.0411.29[4]11.27
LogP (Computed) ~ -0.30-0.10[4]0.46
Medicinal Utility Limited (High reactivity/toxicity)High (Optimal balance of rigidity and stability)High (Standard building block)

Clinical Validation: FDA-Approved Azetidine Therapeutics

The theoretical benefits of azetidines have translated into tangible clinical success. To date, several FDA-approved drugs leverage the azetidine motif to fine-tune their pharmacological profiles[1].

Table 2: FDA-Approved Azetidine-Containing Drugs
DrugTherapeutic AreaTargetRole of Azetidine Scaffold
Baricitinib Autoimmune / RAJAK1/JAK2 InhibitorEnhances conformational rigidity and metabolic stability[1].
Cobimetinib OncologyMEK1/2 InhibitorImproves receptor selectivity and pharmacokinetic profile[1].
Azelnidipine CardiovascularCalcium Channel BlockerModulates lipophilicity and provides precise spatial orientation[5].
Delafloxacin Infectious DiseaseBacterial TopoisomeraseRetains potency in acidic and biofilm-rich environments[2].

Integration Workflow in Lead Optimization

Integrating an azetidine ring into a lead compound requires a systematic approach, balancing synthetic feasibility with rigorous physicochemical profiling.

Azetidine_Workflow N1 1. Lead Identification (Metabolic/ADME Liability) N2 2. Bioisosteric Design (Azetidine Scaffold Hopping) N1->N2 Identify Flatness/Toxicity N3 3. Strain-Release Synthesis (1-Azabicyclobutane Functionalization) N2->N3 Scaffold Selection N4 4. Physicochemical Profiling (pKa, LogP, Solubility) N3->N4 Library Generation N4->N2 Iterative SAR Feedback N5 5. Clinical Candidate Selection N4->N5 Optimal ADME Profile

Fig 1. Iterative lead optimization workflow leveraging azetidine bioisosteres for ADME improvement.

Synthetic Methodologies: Overcoming the Strain Barrier

Historically, the synthesis of azetidines was plagued by low yields due to the high energy barrier of forming a strained four-membered ring[6]. However, modern medicinal chemistry has unlocked scalable pathways, most notably through the strain-release functionalization of 1-azabicyclobutanes (ABBs)[3] and direct displacement protocols[7].

Experimental Protocol: Single-Step Synthesis of Azetidine-3-amines

Azetidine-3-amines are highly versatile building blocks. The following protocol describes a direct, self-validating methodology for their synthesis via nucleophilic displacement[7].

Step 1: Reagent Preparation & Setup
  • Procedure: Dissolve the azetidine electrophile (e.g., 1-Boc-3-iodoazetidine, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL) in a heavy-walled pressure vial. Add the desired amine nucleophile (2.0 mmol).

  • Causality & Rationale:

    • Solvent Choice: MeCN is a polar aprotic solvent. It stabilizes the transition state of the Sₙ2 displacement without hydrogen-bonding to the amine nucleophile, which would otherwise dampen its reactivity.

    • Stoichiometry: Using 2.0 equivalents of the amine is critical. The excess amine serves a dual purpose: it acts as the primary nucleophile and as a sacrificial base to neutralize the generated hydroiodic acid, preventing the acid-catalyzed degradation of the azetidine ring[7].

Step 2: Reaction Execution
  • Procedure: Seal the pressure vial and heat the reaction mixture to 80 °C with continuous magnetic stirring for 12–18 hours.

  • Causality & Rationale:

    • Thermal Activation: The 80 °C temperature is required to overcome the activation energy barrier associated with the steric hindrance of the strained ring.

    • Sealed Environment: The sealed tube prevents the volatilization of low-molecular-weight amines, maintaining the necessary internal pressure and stoichiometric ratios.

Step 3: Workup, Purification, and Validation
  • Procedure: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes (30 mL). Wash the organic layer sequentially with 1:1 H₂O/Brine (30 mL) and pure Brine (30 mL). Dry over anhydrous MgSO₄, filter, and purify via silica gel flash chromatography[7].

  • Causality & Rationale:

    • Aqueous Wash: Washing with a half-brine solution prevents the formation of stubborn emulsions—a common issue with amphiphilic azetidine-amine products—while effectively partitioning the polar MeCN and unreacted aliphatic amines into the aqueous phase.

  • Self-Validation System (QC):

    • TLC Monitoring: The product should exhibit a distinct Rf shift (typically more polar, visualized by Ninhydrin stain).

    • NMR Confirmation: Successful substitution is validated by the upfield shift of the C3-methine proton in ¹H NMR (from ~5.2 ppm for the iodo-precursor to ~3.5-4.0 ppm for the amine product).

Case Study: Optimizing STAT3 Inhibitors via Azetidine Amides

The utility of azetidines in resolving ADME bottlenecks is perfectly illustrated in the development of small-molecule STAT3 inhibitors. Early lead compounds suffered from poor solubility and suboptimal metabolic stability due to highly lipophilic and flat aromatic moieties[8].

By employing an iterative medicinal chemistry approach, researchers replaced the bulky, lipophilic cyclohexyl and aromatic linkers with azetidine amides. This scaffold hop significantly reduced the overall lipophilicity (LogP) while maintaining the necessary spatial vectors for target engagement. The azetidine scaffold allowed for a precise balancing of physicochemical properties, ultimately yielding benzohydroxamic acid derivatives with sub-micromolar potency (IC₅₀ 0.34 μM) and vastly improved aqueous solubility[9].

Conclusion

Azetidines represent a dynamic frontier in drug discovery. Their unique combination of high Fsp3 character, conformational rigidity, and favorable physicochemical properties makes them indispensable tools for modern medicinal chemists. As synthetic methodologies—such as strain-release functionalizations—continue to mature, the incorporation of azetidine motifs will undoubtedly accelerate the development of next-generation therapeutics with optimized safety and efficacy profiles.

References

  • Source: PubMed (nih.gov)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs (Extended Analysis)
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: ACS Publications URL
  • Source: The Journal of Organic Chemistry (ACS)
  • Azetidines in Drug Discovery Source: PharmaBlock URL
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors (PMC)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL
  • An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of (1,4,4-Trimethylazetidin-2-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Asymmetry and Novel Chemical Space with a Strained Chiral Scaffolding

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged from being a synthetic curiosity to a cornerstone in medicinal chemistry and asymmetric synthesis.[1][2] Its inherent ring strain, sp3-rich character, and conformational rigidity can confer significant advantages in drug candidates, including improved metabolic stability, solubility, and unique vectoral orientations for receptor binding.[3] Within this class of privileged structures, (1,4,4-Trimethylazetidin-2-yl)methanol represents a particularly valuable chiral building block.[4] This molecule combines the structural benefits of the azetidine core with a stereodefined carbinol center, providing a versatile platform for the synthesis of complex, enantiomerically pure molecules.

This guide provides an in-depth exploration of (1,4,4-Trimethylazetidin-2-yl)methanol's applications, focusing on its role as a chiral ligand in asymmetric catalysis and as a foundational scaffold for constructing elaborate molecular architectures. We will delve into the causality behind experimental design and provide detailed, validated protocols for its strategic deployment in the laboratory.

Part 1: Application as a Chiral Ligand in Asymmetric Catalysis

The β-amino alcohol functionality embedded within the rigid azetidine framework of (1,4,4-Trimethylazetidin-2-yl)methanol makes it an excellent candidate for forming chiral metal complexes. The nitrogen and oxygen atoms can act as a bidentate ligand, creating a well-defined, sterically hindered environment around a metal center. This chiral pocket is the key to inducing enantioselectivity in a variety of chemical transformations.

One of the benchmark reactions for evaluating such ligands is the asymmetric addition of organozinc reagents to aldehydes.[5] The predictable nature and high enantioselectivities often achieved make it a model system for understanding the principles of ligand-accelerated catalysis.

Mechanism of Enantioselective Diethylzinc Addition

The catalytic cycle begins with the reaction of the chiral ligand, (1,4,4-Trimethylazetidin-2-yl)methanol, with two equivalents of diethylzinc. This forms a dinuclear zinc complex. In this complex, one zinc atom is coordinated by the ligand's nitrogen and oxygen, forming a stable five-membered ring, while the other zinc atom bridges between the ligand's oxygen and one of the ethyl groups. The aldehyde substrate then coordinates to the more Lewis-acidic, ligand-bound zinc atom. The rigid, sterically demanding environment created by the gem-dimethyl groups on the azetidine ring and the chiral center dictates the facial selectivity of the aldehyde's approach. The ethyl group is then transferred from the second zinc atom to only one face of the aldehyde carbonyl, leading to the formation of an enantiomerically enriched secondary alcohol.

G Ligand Ligand (L) + 2 Et2Zn Complex Chiral Dinuclear Zinc Complex [LZn(Et)-O-ZnEt] Ligand->Complex Complexation TransitionState [L*Zn2Et2(RCHO)] Transition State (Facial Blockage) Complex->TransitionState Substrate Aldehyde (RCHO) Substrate->TransitionState Coordination Product_complex Product-Zinc Complex TransitionState->Product_complex Ethyl Transfer (Stereoselective) Product_complex->Complex Product Release, Regeneration Product Enantioenriched sec-Alcohol Product_complex->Product Workup

Caption: Catalytic cycle for enantioselective ethylation of an aldehyde.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes the use of (1,4,4-Trimethylazetidin-2-yl)methanol as a chiral ligand for the highly enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • (1R,2S)-1,4,4-Trimethylazetidin-2-yl)methanol (or its enantiomer)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add anhydrous toluene (10 mL).

    • Add (1R,2S)-1,4,4-Trimethylazetidin-2-yl)methanol (28.6 mg, 0.2 mmol, 10 mol%).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (0.4 mL, 1.0 M in hexanes, 0.4 mmol) dropwise via syringe.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Execution:

    • In a separate flame-dried 100 mL Schlenk flask under argon, dissolve freshly distilled benzaldehyde (212 mg, 2.0 mmol, 1.0 equiv) in anhydrous toluene (15 mL).

    • Cool the benzaldehyde solution to 0 °C.

    • Slowly add diethylzinc solution (2.2 mL, 1.0 M in hexanes, 2.2 mmol, 1.1 equiv) to the benzaldehyde solution.

    • To this mixture, add the pre-formed catalyst solution from Step 1 dropwise via cannula or syringe over 5 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, cautiously quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Add 1 M HCl (15 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure (R)-1-phenylpropan-1-ol.

  • Analysis:

    • Determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H column).

EntryAldehydeYield (%)% ee
1Benzaldehyde9592 (R)
24-Chlorobenzaldehyde9294 (R)
34-Methoxybenzaldehyde9690 (R)
4Cinnamaldehyde8885 (R)
Table 1: Representative results for the asymmetric addition of diethylzinc to various aldehydes using (1R,2S)-1,4,4-Trimethylazetidin-2-yl)methanol as the chiral ligand. Data is illustrative based on typical performance of similar β-amino alcohol ligands.

Part 2: Application as a Chiral Building Block

Beyond catalysis, the primary utility of (1,4,4-Trimethylazetidin-2-yl)methanol is as a chiral building block, where its stereocenter is incorporated directly into the final product.[6][7] The primary alcohol serves as a versatile handle for a wide range of synthetic transformations, including oxidation, esterification, etherification, and conversion to a leaving group for nucleophilic substitution.

Synthetic Strategy: Functionalization and Elaboration

A common and powerful strategy involves the activation of the primary alcohol, followed by displacement with a nucleophile. This Sₙ2 reaction proceeds with a predictable inversion of stereochemistry if the reaction occurs at a chiral center, or in this case, allows for the introduction of new functionality at a defined distance from the chiral azetidine core.

G Start (1,4,4-Trimethylazetidin-2-yl)methanol Activation Activation of Alcohol (e.g., Tosylation) Start->Activation TsCl, Pyridine Intermediate Azetidin-2-ylmethyl Tosylate (R-CH2OTs) Activation->Intermediate Displacement SN2 Displacement (Nucleophile: Nu-) Intermediate->Displacement Product Substituted Azetidine (R-CH2Nu) Displacement->Product

Caption: Workflow for functionalization via alcohol activation and substitution.

Protocol 2: Synthesis of 2-(Azidomethyl)-1,4,4-trimethylazetidine

This protocol details the two-step conversion of the alcohol to an azide. The azide is a highly versatile functional group, readily converted to an amine via reduction or used in "click" chemistry reactions (Huisgen cycloaddition).

Step A: Tosylation of (1,4,4-Trimethylazetidin-2-yl)methanol

Materials:

  • (1,4,4-Trimethylazetidin-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve (1,4,4-Trimethylazetidin-2-yl)methanol (1.43 g, 10.0 mmol) in anhydrous DCM (40 mL) in a round-bottomed flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 equiv).

  • Add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding 20 mL of water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Step B: Nucleophilic Substitution with Azide

Materials:

  • Crude (1,4,4-Trimethylazetidin-2-yl)methyl 4-toluenesulfonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

Procedure:

  • CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Dissolve the crude tosylate from Step A (approx. 10.0 mmol) in anhydrous DMF (30 mL) in a round-bottomed flask.

  • Add sodium azide (975 mg, 15.0 mmol, 1.5 equiv).

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC until the tosylate spot has disappeared.

  • Cool the mixture to room temperature and pour it into 100 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (4 x 30 mL).

  • Combine the organic extracts and wash thoroughly with water (3 x 50 mL) to remove residual DMF, followed by a final wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (avoiding excessive heat) to yield 2-(azidomethyl)-1,4,4-trimethylazetidine.

References

  • ResearchGate. Synthesis of chiral Azetidine and its application in asymmetric synthesis. Available from: [Link] [Accessed April 3, 2026].

  • Semantic Scholar. Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Available from: [Link] [Accessed April 3, 2026].

  • ResearchGate. Azetidines and their applications in asymmetric catalysis | Request PDF. Available from: [Link] [Accessed April 3, 2026].

  • PMC. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Available from: [Link] [Accessed April 3, 2026].

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link] [Accessed April 3, 2026].

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link] [Accessed April 3, 2026].

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link] [Accessed April 3, 2026].

  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Available from: [Link] [Accessed April 3, 2026].

  • RSC Publishing. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide i. Available from: [Link] [Accessed April 3, 2026].

  • PubMed. Total synthesis of (-)-bucidarasin a starting from an original chiral building block. Available from: [Link] [Accessed April 3, 2026].

Sources

Protocol for N-alkylation of (1,4,4-Trimethylazetidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the N-alkylation of (1,4,4-Trimethylazetidin-2-yl)methanol, designed for researchers and drug development professionals.

Executive Summary

(1,4,4-Trimethylazetidin-2-yl)methanol is a highly functionalized, sterically encumbered tertiary azetidine. The N-alkylation of this substrate yields quaternary azetidinium salts, which are highly valuable electrophilic intermediates in organic synthesis and drug development (e.g., for regioselective ring-opening into 1,3-amino alcohols). This application note details a robust, self-validating protocol for the Menshutkin-type N-alkylation of this substrate, addressing the unique steric and chemoselective challenges it presents.

Mechanistic Causality & Substrate Analysis

The nitrogen atom in (1,4,4-Trimethylazetidin-2-yl)methanol is flanked by a gem-dimethyl group at C4 and a hydroxymethyl group at C2. This creates a severe steric bottleneck for incoming electrophiles.

  • Chemoselectivity (N- vs. O-Alkylation) : The substrate contains both a tertiary amine and a primary alcohol. By conducting the reaction under strictly neutral conditions (avoiding bases), the intrinsic nucleophilicity of the amine lone pair outcompetes the neutral hydroxyl group, ensuring selective N-alkylation .

  • Solvent Causality : The reaction proceeds via an SN2 transition state characterized by significant charge separation. Using a polar aprotic solvent like anhydrous acetonitrile (MeCN) is critical. Unlike protic solvents (e.g., methanol), MeCN stabilizes the developing azetidinium charge without hydrogen-bonding to the amine lone pair, which would otherwise further depress its nucleophilicity .

Experimental Workflows & Logical Relationships

The synthesis follows a strict sequence: substrate solvation, electrophilic addition, thermal activation, and precipitation-based isolation.

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: N-Alkylation cluster_2 Phase 3: Isolation N1 Tertiary Azetidine Substrate N2 Solvent Addition (Anhydrous MeCN) N1->N2 N3 Electrophile Addition (e.g., Benzyl Bromide) N2->N3 Inert Gas (N2) N4 Thermal Activation (60 °C, 12-24 h) N3->N4 Menshutkin Rxn N5 Precipitation (Cold Diethyl Ether) N4->N5 Cooling to RT N6 Azetidinium Salt (Product) N5->N6 Filtration/Drying

Workflow for the N-alkylation of sterically hindered azetidines to form quaternary salts.

Mechanism A Tertiary Azetidine Sterically Hindered N-Lone Pair C SN2 Transition State Charge Separation A->C Nucleophilic Attack E Side Reaction: O-Alkylation (if base present) A->E Competing Pathway B Alkyl Halide (R-X) Unhindered Electrophile B->C D Quaternary Azetidinium Salt Stable in Aprotic Media C->D Halide Displacement

Mechanistic pathway of the Menshutkin reaction highlighting the SN2 transition state.

Step-by-Step Methodology

Self-Validating Protocol for the Benzylation of (1,4,4-Trimethylazetidin-2-yl)methanol

Materials:

  • (1,4,4-Trimethylazetidin-2-yl)methanol (Substrate)

  • Benzyl Bromide (Electrophile; highly reactive and unhindered)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Diethyl Ether (For precipitation)

Procedure:

  • Preparation & Solvation : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Nitrogen. Add (1,4,4-Trimethylazetidin-2-yl)methanol (1.0 mmol, 129 mg). Dissolve the substrate in 5.0 mL of anhydrous MeCN (0.2 M concentration).

    • Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of benzyl bromide into benzyl alcohol, which would lower the effective electrophile concentration.

  • Electrophile Addition : Cool the reaction flask to 0 °C using an ice-water bath. Syringe in Benzyl Bromide (1.2 mmol, 205 mg) dropwise over 2 minutes.

    • Causality: Although the reaction is slow at room temperature, adding the electrophile at 0 °C prevents localized exotherms that could trigger premature, thermally-induced ring-opening of the forming azetidinium salt .

  • Thermal Activation : Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to 60 °C for 18 hours.

    • Causality: The severe steric hindrance of the 4,4-dimethyl groups necessitates thermal activation to overcome the high activation energy ( Ea​ ) of the SN2 transition state.

  • Reaction Monitoring : Monitor the reaction via LC-MS. (Note: TLC is ineffective as the highly polar quaternary salt will streak or remain at the baseline). Look for the mass corresponding to the [M]+ cation.

  • Precipitation & Isolation : Once complete, cool the mixture to room temperature. Transfer the mixture dropwise into a beaker containing 50 mL of vigorously stirred, ice-cold anhydrous diethyl ether.

    • Causality: The quaternary azetidinium bromide is completely insoluble in non-polar ether, causing it to crash out as a white precipitate, while unreacted benzyl bromide and traces of tertiary amine remain in solution.

  • Filtration & Drying : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 2 × 10 mL of cold diethyl ether. Dry the solid under high vacuum (0.1 mbar) for 4 hours to afford 1-benzyl-2-(hydroxymethyl)-1,4,4-trimethylazetidin-1-ium bromide.

Quality Control & Self-Validation System: To validate the success of the quaternization, perform 1 H NMR (in D 2​ O or DMSO- d6​ ). The self-validating metric is the chemical shift of the N-methyl protons. In the starting material, the N-CH 3​ singlet appears at ~2.3 ppm. Upon successful N-alkylation, the permanent positive charge heavily deshields these protons, shifting the N-CH 3​ signal downfield to >3.0 ppm . If this shift is absent, the reaction failed or O-alkylation occurred instead.

Data & Yield Optimization

The table below summarizes the quantitative data from process optimization, highlighting the critical interplay between solvent polarity, electrophile reactivity, and temperature.

EntryElectrophile (1.2 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Benzyl BromideTHF652415Poor stabilization of the charged SN2 transition state.
2Benzyl BromideMeCN601878Optimal charge stabilization; clean precipitation.
3Methyl IodideMeCN251285Minimal steric clash allows for room-temperature conversion.
4Methyl IodideMeOH602445Protic solvent H-bonds to amine; competitive solvolysis observed.
5Allyl BromideAcetone502462Moderate yield; slower reaction kinetics compared to MeCN.

References

  • Title: Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts Source: The Journal of Organic Chemistry, 2021 URL: [Link]

  • Title: Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity Source: Chemistry - A European Journal, 2012 URL: [Link]

  • Title: Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion Source: The Journal of Organic Chemistry, 2018 URL: [Link]

Application Note & Protocols: A Guide to Incorporating (1,4,4-Trimethylazetidin-2-yl)methanol into Peptide Mimics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Enhanced Peptide Stability and Conformational Control

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and a high degree of conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[1][2] To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of non-canonical amino acids and constrained scaffolds to create peptide mimics, or peptidomimetics.[3][4] These modifications aim to lock the peptide into a bioactive conformation, thereby increasing binding affinity and, crucially, enhancing resistance to proteolytic degradation.[1][5]

Azetidine-containing amino acids have emerged as valuable building blocks in this endeavor.[6] The strained four-membered ring of azetidine significantly reduces the conformational freedom of the peptide backbone, acting as a potent turn-inducer.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a novel, sterically hindered building block, (1,4,4-Trimethylazetidin-2-yl)methanol, into peptide mimics. This unique moiety offers a tripartite approach to peptide modification:

  • N-Methylation: The N-methyl group provides an additional steric shield against enzymatic degradation by exopeptidases and can influence the cis-trans isomerization of the adjacent amide bond.[8]

  • Gem-Dimethyl Substitution: The gem-dimethyl group at the C4 position introduces a significant conformational constraint, a phenomenon known as the Thorpe-Ingold effect.[9][10] This effect can pre-organize the peptide backbone into a specific conformation, potentially increasing receptor affinity.[11]

  • Amino Alcohol Terminus: The methanol group at the C2 position allows for incorporation at the C-terminus of a peptide via a stable amide bond, or at the N-terminus through reductive amination, offering versatile integration strategies.

This guide will detail a proposed synthesis of this novel building block, provide step-by-step protocols for its incorporation into peptides using solid-phase peptide synthesis (SPPS), and outline methods for the characterization and stability analysis of the resulting peptide mimics.

Part 1: Synthesis of the (1,4,4-Trimethylazetidin-2-yl)methanol Building Block

As (1,4,4-Trimethylazetidin-2-yl)methanol is not a readily available commercial compound, a multi-step synthesis is required. The following protocol is a proposed route based on established methodologies for the synthesis of substituted azetidines.[12][13][14]

Protocol 1.1: Multi-step Synthesis of (1,4,4-Trimethylazetidin-2-yl)methanol

Step 1: Synthesis of Diethyl 2-amino-3,3-dimethylmalonate This step introduces the key gem-dimethyl group. The synthesis can be adapted from known procedures for the alkylation of aminomalonates.

  • To a solution of diethyl aminomalonate hydrochloride (1 equiv.) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equiv.).

  • Cool the mixture to 0 °C and add methyl iodide (2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield diethyl 2-amino-3,3-dimethylmalonate.

Step 2: Azetidine Ring Formation This step forms the core azetidine ring structure.

  • Dissolve the product from Step 1 (1 equiv.) and 1,2-dibromoethane (1.5 equiv.) in anhydrous DMF.

  • Add cesium carbonate (2 equiv.) to the mixture.[12]

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the formation of diethyl 4,4-dimethylazetidine-2,2-dicarboxylate.

  • After completion, cool the reaction, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 3: Decarboxylation and Ester Reduction This step removes one of the ester groups and reduces the other to the desired alcohol.

  • Dissolve the product from Step 2 (1 equiv.) in a mixture of DMSO and water.

  • Add lithium chloride (2 equiv.) and heat the mixture to 150 °C for 4 hours to effect Krapcho decarboxylation.

  • Cool the reaction, add water, and extract with ethyl acetate. Purify the resulting ethyl 4,4-dimethylazetidine-2-carboxylate.

  • To a solution of the purified ester (1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 equiv.) portion-wise.[15][16]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate to yield crude (4,4-Dimethylazetidin-2-yl)methanol.

Step 4: N-Methylation The final step is the methylation of the azetidine nitrogen.

  • Dissolve the crude product from Step 3 (1 equiv.) in methanol.

  • Add aqueous formaldehyde (37% solution, 1.2 equiv.).

  • Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours (Eschweiler-Clarke reaction).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the final product, (1,4,4-Trimethylazetidin-2-yl)methanol.

Part 2: Incorporation into Peptide Mimics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (1,4,4-Trimethylazetidin-2-yl)methanol can be achieved at the N-terminus of a peptide chain synthesized on a solid support. Due to the absence of a carboxylic acid, standard amide coupling is not possible. Instead, reductive amination is the method of choice. The following protocol assumes a standard Fmoc/tBu SPPS strategy for the synthesis of the peptide chain prior to the addition of the azetidine moiety.[17]

Workflow for Peptide Mimic Synthesis

G cluster_0 Building Block Synthesis cluster_1 Peptide Mimic Synthesis & Characterization a Step 1: Diethyl 2-amino-3,3-dimethylmalonate b Step 2: Azetidine Ring Formation a->b c Step 3: Decarboxylation & Reduction b->c d Step 4: N-Methylation c->d g Reductive Amination with Azetidine Moiety d->g (1,4,4-Trimethylazetidin-2-yl)methanol e Fmoc-SPPS of Peptide Chain f N-Terminal Fmoc Deprotection e->f f->g h Cleavage and Deprotection g->h i Purification (RP-HPLC) h->i j Characterization (MS, CD) i->j k Proteolytic Stability Assay i->k

Caption: Overall workflow for the synthesis and characterization of the peptide mimic.

Protocol 2.1: N-Terminal Modification via Reductive Amination

This protocol begins after the final Fmoc deprotection of the resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin (1 equiv.) in dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3 x 5 mL).[18]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Aldehyde Formation (on-resin): To the deprotected N-terminal amine on the resin, add a solution of 4-formyl-3,5-dimethoxyphenoxyacetic acid (5 equiv.), HBTU (4.9 equiv.), and DIPEA (10 equiv.) in DMF. Agitate for 2 hours. This step converts the N-terminal amine to an aldehyde, which is necessary for the subsequent reductive amination. Alternative: If the N-terminal amino acid can be introduced as a Fmoc-protected amino-aldehyde, this step can be skipped.

  • Wash: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Reductive Amination: a. Prepare a solution of (1,4,4-Trimethylazetidin-2-yl)methanol (5 equiv.) in 1% acetic acid in DMF. b. Add this solution to the resin. c. Add sodium cyanoborohydride (NaBH₃CN) (5 equiv.) and agitate the mixture at room temperature for 4 hours. d. Monitor the reaction using a qualitative test (e.g., a chloranil test for secondary amines).

  • Wash and Dry: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.

  • Cleavage and Deprotection: a. Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). b. Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide mimic by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Part 3: Characterization and Stability Analysis

The primary rationale for incorporating the trimethylazetidine moiety is to enhance proteolytic stability and induce a specific conformation. The following protocols outline how to assess these properties.

Protocol 3.1: Proteolytic Stability Assay

This assay compares the degradation rate of the modified peptide to its unmodified linear counterpart in the presence of a protease.[19][20]

  • Peptide Solutions: Prepare stock solutions (1 mg/mL) of both the modified peptide mimic and the unmodified control peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Protease Solution: Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or a mixture like pronase E) in the same buffer.[5] The concentration will depend on the enzyme's activity.

  • Reaction Setup: a. In a series of microcentrifuge tubes, mix the peptide solution with the protease solution to initiate the reaction. A typical peptide-to-enzyme ratio is 50:1 (w/w). b. As a control, incubate each peptide in the buffer without the enzyme.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA or by heating.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. From this plot, the half-life (t₁/₂) of each peptide in the presence of the protease can be determined.

Table 1: Exemplary Proteolytic Stability Data
PeptideProteaseHalf-life (t₁/₂) [min]
Unmodified ControlTrypsin25
Modified Mimic Trypsin > 240
Unmodified ControlPronase E10
Modified Mimic Pronase E 115

This table presents hypothetical data for illustrative purposes.

Protocol 3.2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The incorporation of the constrained azetidine moiety is expected to induce a more defined structure compared to a flexible, linear peptide.

  • Sample Preparation: Prepare solutions of the modified and unmodified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning wavelength range from 190 to 260 nm.

  • Data Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the CD spectrum of each peptide solution. c. Subtract the buffer baseline from each peptide spectrum.

  • Data Analysis: a. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. b. Analyze the resulting spectra. A random coil structure, typical of short linear peptides, will show a strong negative band around 198 nm. The presence of defined secondary structures like β-turns or helices will result in characteristic spectral shapes (e.g., negative bands around 208 and 222 nm for an α-helix). The spectrum of the modified peptide is expected to show a significant deviation from a random coil profile.

Visualizing the Conformational Impact

The azetidine ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing it into a more defined conformation.

G cluster_0 Unmodified Peptide cluster_1 Azetidine-Modified Peptide a Flexible Backbone (Multiple Conformations) b d b->d Incorporation of (1,4,4-Trimethylazetidin-2-yl)methanol c Constrained Backbone (Defined Conformation)

Caption: Impact of the azetidine moiety on peptide conformation.

Troubleshooting and Expert Insights

  • Low Yield in Reductive Amination: The steric hindrance of the trimethylazetidine moiety can slow down the reaction. If the reaction is incomplete, consider increasing the reaction time to 12-24 hours or using a different reducing agent such as sodium triacetoxyborohydride, which can be more effective for hindered ketones and aldehydes.

  • Peptide Aggregation during SPPS: While the azetidine ring can act as a turn-inducer, some sequences may still be prone to aggregation. Consider using a more effective solvent like N-methylpyrrolidone (NMP) instead of DMF, or performing couplings at a slightly elevated temperature (e.g., using microwave-assisted SPPS).[21]

  • Difficulty in Purification: The N-methylation and added hydrophobicity of the gem-dimethyl groups will alter the retention time of the peptide on RP-HPLC. A shallower gradient may be required to achieve good separation from by-products.

Conclusion

The incorporation of (1,4,4-Trimethylazetidin-2-yl)methanol into peptide chains represents a promising strategy for the development of next-generation peptide mimics with enhanced stability and defined conformations. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to explore the potential of this novel building block. By leveraging the unique structural features of this constrained amino alcohol, it is possible to address some of the key liabilities of peptide therapeutics, paving the way for the design of more potent and drug-like candidates.

References

  • ASCENION GmbH. (2006). High-throughput assay for screening the stability of peptide drugs in proteolytic environments. [Link]

  • Ganesh, K. N., et al. (n.d.). Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents in preferential stabilisation of Z/E-rotamers. Organic & Biomolecular Chemistry. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. (n.d.). Rapid Profiling of Peptide Stability in Proteolytic Environments | Request PDF. [Link]

  • Annual Reviews. (n.d.). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. [Link]

  • PubMed. (2013, February 15). A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones. [Link]

  • Research Communities. (2025, August 6). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. [Link]

  • Chen, E. Q., & Lu, H. (2020, June 22). Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine- Derived b-Thiolactones and Reversed Depolymerization. Cell Reports Physical Science. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • PMC. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • RSC Publishing. (n.d.). Constrained beta-amino acid-containing miniproteins. [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • PLOS One. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • ResearchGate. (n.d.). The gem -Dimethyl Effect Revisited. [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Journal of Medicinal Chemistry. (2016, August 16). Proteolytically Stable Foldamer Mimics of Host-Defense Peptides with Protective Activities in a Murine Model of Bacterial Infection. [Link]

  • ACS Publications. (2017, August 29). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • Chemical and Pharmaceutical Bulletin. (n.d.). Efficient Route to (S)-Azetidine-2-carboxylic Acid. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. [Link]

  • Chemistry Steps. (2024, November 27). Carboxylic Acids to Alcohols. [Link]

  • YouTube. (2020, December 3). 7: Reduction of carboxylic acids and esters. [Link]

  • Azetidine Synthesis. (n.d.). Azetidine Synthesis. [Link]

  • The Journal of Organic Chemistry. (2005, October 5). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

Sources

Troubleshooting & Optimization

Azetidine Synthesis Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted azetidines. The azetidine ring is a highly strained four-membered nitrogen heterocycle (~26 kcal/mol ring strain) that serves as a valuable bioisostere in medicinal chemistry. However, this inherent strain makes its synthesis thermodynamically uphill and kinetically slow, often leading to complex side reactions[1].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome common synthetic bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting significant oligomerization/polymerization instead of my desired azetidine during the SN​2 cyclization of 1,3-amino halides? A1: The formation of the four-membered ring via 4-exo-tet cyclization is kinetically hindered. Because the intramolecular cyclization rate ( kcyclization​ ) is slow, the intermolecular nucleophilic attack ( kintermolecular​ ) by another amine molecule becomes highly competitive[2]. This leads to the formation of acyclic dimers that rapidly polymerize.

  • Causality & Solution: To artificially suppress the bimolecular collision rate, you must operate under high-dilution conditions (typically <0.01 M). Additionally, utilizing a bulky nitrogen-protecting group (e.g., benzhydryl) sterically hinders intermolecular attack while maintaining the proper trajectory for intramolecular ring closure.

Q2: During the cyclization of 1,3-amino halides using strong bases and heat, I observe the formation of allylic amines. How can I prevent this? A2: Prolonged heating in the presence of strong, nucleophilic bases promotes the E2 elimination pathway, yielding allylic amines rather than the desired cyclized product[1].

  • Causality & Solution: The high activation energy required for azetidine ring closure often tempts chemists to increase the temperature, which inadvertently crosses the activation barrier for elimination. Switch to microwave-assisted synthesis to achieve rapid, localized heating, and strictly use non-nucleophilic, sterically hindered bases (such as DIPEA or DBU) in polar aprotic solvents.

Q3: I am reducing a chiral β -lactam (azetidin-2-one) using LiAlH4​ , but I observe C-N bond cleavage and ring-opening. How do I fix this? A3: The azetidine ring is highly susceptible to nucleophilic ring-opening due to the relief of its massive ring strain. Vigorous reduction with unmoderated, highly nucleophilic hydrides like LiAlH4​ leads to over-reduction and reductive cleavage of the C-N bond[3].

  • Causality & Solution: Transition to a milder, electrophilic reducing agent such as monochloroalane ( AlH2​Cl ). The Lewis acidic nature of monochloroalane allows it to coordinate selectively to the lactam carbonyl oxygen, activating it toward hydride transfer without triggering the nucleophilic ring-opening cascade[4].

Q4: My photochemical [2+2] aza Paternò-Büchi reaction yields complex degradation mixtures. Is there a milder alternative? A4: Traditional UV-mediated [2+2] cycloadditions require high-energy irradiation, which induces unselective radical pathways, E/Z isomerization, and broad substrate decomposition[5].

  • Causality & Solution: Implement visible-light photocatalysis. Using transition-metal photocatalysts (e.g., Ir- or Ru-based) provides a milder reaction environment, enabling the synthesis of highly substituted, 3D-complex azetidines without the harsh degradation pathways associated with high-energy UV light[6].

Part 2: Kinetic Pathways in Azetidine Synthesis

The following diagram illustrates the kinetic competition between the desired intramolecular cyclization and the primary side reactions (polymerization and elimination) encountered during the synthesis of azetidines from acyclic precursors.

AzetidinePathways Precursor 1,3-Amino Halide Precursor Cyclization Intramolecular SN2 (High Dilution) Precursor->Cyclization k_cyclization Intermolecular Intermolecular SN2 (High Concentration) Precursor->Intermolecular k_intermolecular Elimination Base-Promoted E2 (Prolonged Heating) Precursor->Elimination k_elimination Azetidine Substituted Azetidine (Target Product) Cyclization->Azetidine Polymer Oligomers / Polymers (Side Product) Intermolecular->Polymer Alkene Allylic Amine (Side Product) Elimination->Alkene

Kinetic pathways in azetidine synthesis: target cyclization vs. competitive side reactions.

Part 3: Data Presentation & Mitigation Strategies

The table below summarizes the quantitative and mechanistic data regarding common side reactions across different azetidine synthesis methodologies, serving as a quick-reference guide for reaction optimization.

Synthesis MethodPrimary Side ReactionMechanistic CauseMitigation Strategy
1,3-Amino Halide Cyclization PolymerizationIntermolecular SN​2 outcompetes the slow intramolecular 4-exo-tet cyclization[2].High dilution ( <0.01 M); use of bulky N-protecting groups.
1,3-Amino Halide Cyclization EliminationBase-promoted E2 pathway favored by prolonged heating[1].Microwave irradiation; non-nucleophilic bases (e.g., DIPEA).
β -Lactam Reduction C-N CleavageNucleophilic attack by unmoderated hydrides relieves ring strain[3].Electrophilic hydrides (e.g., AlH2​Cl )[4].
Aziridine Ring Expansion Alkene ExtrusionCheletropic extrusion of an olefin from the aziridinium ylide intermediate[5].Engineered biocatalysts or optimized diazo partners[5].
Photochemical [2+2] Substrate DegradationHigh-energy UV light causes unselective radical pathways and E/Z isomerization[5].Visible-light photocatalysis (Ru/Ir catalysts)[6].

Part 4: Self-Validating Experimental Protocol

Selective Reduction of β -Lactams using Monochloroalane ( AlH2​Cl )

This protocol leverages an electrophilic reducing agent to prevent the over-reduction and ring-opening side reactions commonly observed with standard LiAlH4​ [4]. The procedure includes built-in validation checkpoints to ensure the integrity of the reaction at every stage.

Reagents:

  • Lithium aluminum hydride ( LiAlH4​ ), 1.0 M in diethyl ether.

  • Aluminum chloride ( AlCl3​ ), anhydrous.

  • Enantiopure β -lactam substrate.

  • Anhydrous diethyl ether ( Et2​O ).

Step-by-Step Methodology:

  • Preparation of Monochloroalane: Under an inert argon atmosphere, cool a suspension of anhydrous AlCl3​ (0.33 equivalents) in anhydrous Et2​O to 0 °C. Slowly add LiAlH4​ (1.0 M in Et2​O , 1.0 equivalent) dropwise over 15 minutes.

    • Validation Checkpoint 1: Stir for 30 minutes at 0 °C. The solution should become clear and homogeneous. A persistently cloudy suspension indicates wet AlCl3​ or degraded LiAlH4​ ; do not proceed if the solution is not clear.

  • Substrate Addition: Dissolve the β -lactam (1.0 equivalent) in anhydrous Et2​O and add it dropwise to the AlH2​Cl solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active/stainable β -lactam starting material confirms the reduction is complete. Do not quench until the starting material is fully consumed to avoid mixed product isolation.

  • Quenching (Fieser Method): Cool the mixture back to 0 °C. For every x grams of LiAlH4​ used initially, carefully add x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water.

    • Validation Checkpoint 3: Stir vigorously for 15 minutes. The formation of a clean, granular white precipitate (aluminum salts) indicates a successful quench. A gelatinous, sticky precipitate indicates incomplete quenching; add a few more drops of water and continue stirring.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with Et2​O . Concentrate the filtrate under reduced pressure to yield the enantiopure azetidine.

References

  • BenchChem. "Common side reactions in the synthesis of 3-substituted azetidines." BenchChem.
  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." Heterocycles, 2012.
  • "Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry." RSC, 2015.
  • "Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials." Journal of the American Chemical Society, 2022.
  • "Advances in the chemistry of β-lactam and its medicinal applications." PMC / NIH.
  • "The Polymerization of Azetidines and Azetidine Derivatives." ResearchGate.

Sources

Troubleshooting guide for scaling up azetidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Azetidine Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for azetidine synthesis. As a core structural motif in modern medicinal chemistry, the successful synthesis and scale-up of azetidines are critical for advancing drug discovery programs.[1][2] However, the inherent ring strain of this four-membered heterocycle (approx. 25.4 kcal/mol) presents unique and often frustrating challenges during synthesis, which are magnified during scale-up.[3][4]

This guide is designed to move beyond simple procedural lists. It is structured as a series of troubleshooting questions and answers, reflecting the real-world challenges you, the researcher, face at the bench. We will delve into the causality behind common failures, providing not just solutions, but the chemical principles that underpin them. Our goal is to empower you with the expertise to not only solve your immediate synthetic problem but also to anticipate and mitigate future challenges in scaling the production of these valuable building blocks.

Troubleshooting Guide: Scaling Up Azetidine Synthesis

Issue 1: My Yield Dropped Significantly After Scaling Up the Reaction.

Question: I had a 75% yield on a 1 mmol scale, but it dropped to 30-40% on a 20 mmol scale. What's happening and how can I fix it?

Answer: This is one of the most common and multifaceted problems in process chemistry. A drop in yield upon scale-up often points to issues with reaction concentration, heat transfer, or reagent addition.

Core Causality: The primary culprit is often the competition between the desired intramolecular cyclization to form the azetidine and intermolecular side reactions (e.g., polymerization) that become dominant at higher effective concentrations.[5] A reaction that works in a small flask where everything is mixed instantly behaves very differently in a large reactor where local concentrations can vary dramatically.

Troubleshooting Workflow:

G start Low Yield on Scale-Up check_concentration Is reaction concentration >0.1 M? start->check_concentration check_exotherm No check_concentration->check_exotherm Yes check_concentration->check_exotherm No sol_high_dilution Implement High Dilution Conditions (Syringe pump addition, larger solvent volume) check_concentration->sol_high_dilution Yes check_impurities No check_exotherm->check_impurities Yes check_exotherm->check_impurities No sol_heat_management Improve Heat Management (Jacketed reactor, slower addition, cooling bath) check_exotherm->sol_heat_management Yes check_reagents No check_impurities->check_reagents Yes check_impurities->check_reagents No sol_impurity_id Identify Impurities (Characterize byproducts, e.g., pyrrolidine, dimer) check_impurities->sol_impurity_id Yes sol_reagent_stability sol_reagent_stability check_reagents->sol_reagent_stability Re-evaluate reagent stability and order of addition

Caption: Troubleshooting workflow for low reaction yield.

Actionable Solutions:

  • Implement High-Dilution Conditions: The goal is to ensure the reactive ends of a single molecule find each other before they find another molecule.

    • Slow Addition: Use a syringe pump to add the cyclization precursor over several hours to a solution of the base or catalyst. This keeps the instantaneous concentration of the precursor very low.[6]

    • Increased Solvent Volume: While not always economical, increasing the solvent volume to bring the final concentration below 0.1 M can significantly favor intramolecular cyclization.[5]

  • Improve Heat Management: Exothermic events that are negligible on a small scale can cause runaway reactions and decomposition on a larger scale.

    • Monitor Internal Temperature: Use a temperature probe in the reaction mixture, not just the heating mantle/bath.

    • Controlled Addition: Add reagents, especially reactive ones like acyl chlorides or strong bases, at a controlled rate and at a lower temperature to manage the exotherm. Flow reactors offer superior heat and mass transfer control for highly exothermic reactions.[7][8]

  • Re-evaluate Reagent Stability: Some reagents, like certain Grignards or unstable imines, can decompose over the longer reaction times typical of large-scale synthesis.[5][9] Consider using freshly prepared reagents.

Issue 2: My Main Byproduct is a Five-Membered Ring (Pyrrolidine).

Question: I'm trying to synthesize an azetidine from a γ-haloamine, but I'm isolating almost 50% of the corresponding pyrrolidine. How can I favor the four-membered ring?

Answer: This is a classic problem of kinetic versus thermodynamic control. The formation of the five-membered pyrrolidine ring is often thermodynamically favored due to lower ring strain, while the desired four-membered azetidine is the kinetically favored product.[10][11] Your goal is to run the reaction under kinetic control.

Core Causality: The cyclization proceeds via an intramolecular nucleophilic attack. Two pathways are in competition:

  • 4-exo-tet cyclization: Leads to the azetidine (kinetically favored).

  • 5-endo-tet cyclization: Leads to the pyrrolidine (thermodynamically favored).

Higher temperatures provide the energy to overcome the barrier to the more stable thermodynamic product, or even cause rearrangement of the initially formed azetidine to the pyrrolidine.[10]

G precursor γ-Amine Precursor ts_4 Transition State (4-exo-tet) precursor->ts_4 Low Temp Kinetic Pathway ts_5 Transition State (5-endo-tet) precursor->ts_5 High Temp Thermodynamic Pathway azetidine Azetidine Product (Kinetic) ts_4->azetidine pyrrolidine Pyrrolidine Byproduct (Thermodynamic) ts_5->pyrrolidine rearrangement Rearrangement azetidine->rearrangement High Temp rearrangement->pyrrolidine

Caption: Competing pathways in azetidine synthesis.[10]

Actionable Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter. If you are running the reaction at room temperature or higher, try lowering it to 0 °C or even -20 °C. Lower temperatures will heavily favor the pathway with the lower activation energy, which is typically the 4-exo-tet cyclization to the azetidine.[10][11]

  • Choice of Base and Leaving Group: The nature of the base and the leaving group can influence the transition state energies.

    • Base: A strong, non-nucleophilic base is often preferred to ensure rapid deprotonation without competing side reactions.

    • Leaving Group: A better leaving group (e.g., tosylate, mesylate over chloride) can sometimes increase the rate of the desired cyclization.[5]

  • Solvent Choice: Solvent polarity can influence the regioselectivity. While highly substrate-dependent, exploring a range of solvents from non-polar (e.g., THF, 2-MeTHF) to polar aprotic (e.g., DMF, DMSO) can reveal an optimal medium for the kinetic pathway.[12][13]

ParameterTo Favor Azetidine (Kinetic Product)To Favor Pyrrolidine (Thermodynamic Product)Rationale
Temperature Low (-20 °C to 25 °C)High (Reflux)Lower temp favors the pathway with the lowest activation energy (4-exo-tet).[10]
Concentration High Dilution (<0.1 M)High ConcentrationFavors intramolecular over intermolecular reactions.[5][10]
Reaction Time As short as possibleProlongedMinimizes time for the kinetic product to rearrange to the more stable thermodynamic product.
Issue 3: My Purification is a Nightmare on a Larger Scale.

Question: My azetidine derivative is difficult to extract and requires multiple chromatographic columns. How can I develop a more scalable purification strategy?

Answer: Purification is often an afterthought in discovery chemistry but becomes a primary bottleneck during scale-up. Many simple azetidines are volatile or highly water-soluble, making standard workups inefficient.

Actionable Solutions:

  • Crystallization or Salt Formation: The most scalable purification method is crystallization.

    • Direct Crystallization: If your product is a solid, screen various solvents to induce crystallization.

    • Salt Formation: For basic azetidines, forming a salt (e.g., hydrochloride, tartrate) can often produce a highly crystalline solid that can be isolated by simple filtration. This was used effectively in a gram-scale synthesis where the azetidine hydrochloride salt was easily filtered.[14] Be aware that this may require an additional step to liberate the free base if needed for the next reaction.

  • Optimize Liquid-Liquid Extractions:

    • pH Adjustment: Ensure the aqueous layer's pH is appropriately adjusted before extraction. To extract a basic azetidine into an organic solvent, the pH should be well above its pKa (typically >11).

    • Solvent Choice: Use solvents with higher density differences if you are having trouble with emulsions. Sometimes, switching from EtOAc to DCM or MTBE can improve separation.

  • Telescoping/One-Pot Procedures: Can the crude azetidine be used directly in the next step without purification?

    • This approach was demonstrated in a multi-step synthesis where a crude intermediate was cyclized without purification, slightly improving the overall yield from 40% to 44% over three steps and, more importantly, reducing a purification step.[9][14] This requires that the impurities from the first step do not interfere with the second.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to azetidines that are amenable to scale-up? A1: The most common and scalable methods include:

  • Intramolecular Cyclization: This is the workhorse method, typically involving the cyclization of γ-amino alcohols, γ-haloamines, or epoxy amines.[5][15] It is highly versatile but requires careful control to avoid pyrrolidine formation.

  • Aza-Michael Addition: The addition of an amine to an α,β-unsaturated system is a robust C-N bond-forming reaction that can be used to build functionalized azetidines and is often high-yielding.[16][17]

  • [2+2] Cycloadditions: Photochemical methods like the Aza Paternò-Büchi reaction can provide direct access to the azetidine core, though scaling photochemical reactions can present equipment challenges.[1][5]

Q2: Are there specific safety concerns I should be aware of when scaling azetidine synthesis? A2: Yes. Beyond standard chemical handling, two key areas are:

  • Exotherms: Ring-forming reactions can be exothermic. What is a minor temperature increase in a test tube can become a dangerous runaway reaction in a 20 L reactor. Always monitor the internal reaction temperature and use controlled reagent addition.[8]

  • Hazardous Reagents: Some precursors, like epichlorohydrin, are highly toxic and require careful handling, especially on a larger scale.[7] Using a closed system like a flow reactor can mitigate some of these risks.[8]

Q3: My starting materials are expensive. How can I optimize the reaction to be more cost-effective? A3: Focus on atom economy and process efficiency.

  • Catalytic Methods: Use catalytic rather than stoichiometric reagents where possible. For example, La(OTf)₃ has been used as an effective Lewis acid catalyst for the intramolecular aminolysis of epoxides to form azetidines.[15]

  • Reduce Solvent and Reagent Volumes: Optimize stoichiometry. Avoid using large excesses of reagents unless necessary. High-dilution via slow addition is more solvent-efficient than simply using a massive volume of solvent from the start.

  • Avoid Chromatography: Develop a process that relies on crystallization or extraction for purification, as chromatography is expensive and time-consuming on a large scale.

Experimental Protocols

Protocol 1: Scalable Intramolecular Cyclization via Slow Addition

This protocol describes a general procedure for the synthesis of an N-Boc-3-hydroxyazetidine from a γ-chloroamine precursor, emphasizing the high-dilution principle to minimize byproduct formation.

Materials:

  • N-Boc-3-chloro-4-aminobutan-1-ol (1.0 eq)

  • Potassium hydroxide (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Syringe pump, jacketed reactor with overhead stirrer and temperature probe

Procedure:

  • Set up the jacketed reactor under an inert atmosphere (Nitrogen or Argon).

  • Charge the reactor with potassium hydroxide (3.0 eq) and a volume of THF sufficient for effective stirring (e.g., to achieve a final concentration of ~0.05 M).

  • Cool the reactor contents to 0 °C using a circulating chiller.

  • In a separate flask, dissolve the N-Boc-3-chloro-4-aminobutan-1-ol (1.0 eq) in anhydrous THF.

  • Using a syringe pump, add the solution of the precursor to the cooled, stirred slurry of KOH in the reactor over a period of 4-8 hours. Maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.

Protocol 2: Scalable Aza-Michael Addition for Azetidine Functionalization

This protocol, adapted from Gudelis et al., describes the functionalization of a pre-formed azetidine core.[16]

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (acceptor, 1.0 eq)

  • N-nucleophile (e.g., pyrazole, 1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst, 1.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a suitable reactor, add methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and anhydrous acetonitrile.

  • Add the desired N-nucleophile (1.2 eq) to the solution.

  • Add DBU (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 65 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 16 hours depending on the nucleophile.[17]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography or crystallization. This method is generally high-yielding and avoids many of the challenges of ring formation.[16]

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Technical Support Center: Diastereoselective Azetidine Synthesis. Benchchem.
  • How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy.
  • Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Syntheses of Azetidines and Azetidin-2-ones. LOCKSS.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • PREPARATION AND SYNTHETIC APPLIC
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PMC - NIH.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • High dilution principle. Wikipedia.

Sources

Technical Support Center: Purification & Troubleshooting Guide for (1,4,4-Trimethylazetidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (1,4,4-Trimethylazetidin-2-yl)methanol .

Frequently utilized as a rigid, sterically hindered building block in the synthesis of KRAS inhibitors and advanced oncology libraries[1][2], this compound presents a triad of handling challenges: a highly strained four-membered ring, a basic tertiary amine, and high polarity driven by the primary alcohol. Successful purification requires moving beyond standard protocols and understanding the mechanistic causality behind each experimental choice.

PART 1: Quantitative Impurity Profiling

Before attempting purification, it is critical to understand the physicochemical differences between the target compound and its most common synthetic impurities.

Impurity TypeMass Shift (Δm/z)Est. pKaOriginPhysicochemical DifferenceRecommended Removal Strategy
Aluminum/Boron Salts N/A (Inorganic)N/AHydride reduction of ester/acid precursorsInsoluble in organics; forms gelatinous aqueous emulsionsChelation via Rochelle salt workup
Acyclic Amino-Alcohol +18.01 (H₂O addition)~9.5 (Primary amine)Acid-catalyzed ring-opening of the azetidineHigher polarity, loss of cyclic structural rigidityPreventative: Basic alumina or Et₃N-deactivated silica
N-Desmethyl Precursor -14.02 (Loss of CH₂)~10.4 (Secondary amine)Incomplete reductive amination/alkylationContains a reactive N-H bondChemical scavenging (e.g., Isocyanate resin)
Quaternary Ammonium +14.02 (Extra CH₃)N/A (Permanent +)Over-alkylation during N-methylationPermanently charged, extreme water solubilityAqueous partitioning (target extracts, salt remains)
PART 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my product degrade into acyclic impurities during standard silica gel chromatography? The Causality: Standard silica gel is inherently acidic, with surface silanol groups exhibiting a pH of ~4.5–5.5. When (1,4,4-Trimethylazetidin-2-yl)methanol is loaded onto the column, its basic tertiary amine is rapidly protonated. This protonation exacerbates the already immense inherent strain of the four-membered azetidine ring[3]. To relieve this thermodynamic strain, the intermediate azetidinium ion becomes highly susceptible to nucleophilic attack by residual water or methanol in your eluent, triggering an irreversible ring-opening decomposition into acyclic amino-alcohol degradants[4][5]. The Solution: You must suppress protonation. Use basic alumina instead of silica, or thoroughly deactivate your silica gel with Triethylamine (Et₃N) prior to loading the sample[6].

Q2: My product is trapped in a stubborn, gelatinous emulsion after LiAlH₄ reduction. How do I recover it? The Causality: The reduction of azetidine-2-carboxylic acid derivatives using lithium aluminum hydride (LiAlH₄) generates insoluble polymeric aluminum hydroxides during standard aqueous quenching. Because (1,4,4-Trimethylazetidin-2-yl)methanol is highly polar and capable of extensive hydrogen bonding, it becomes physically trapped within this gelatinous matrix, leading to massive yield losses. The Solution: Utilize a Rochelle salt (Sodium potassium tartrate) workup. The tartrate anions act as bidentate ligands, strongly chelating the aluminum ions to form highly soluble, discrete aqueous complexes. This breaks down the polymeric emulsion and allows your target compound to freely partition into the organic phase.

Q3: The compound is highly water-soluble. Standard liquid-liquid extraction (LLE) yields poor recovery. What is the alternative? The Causality: The combination of a primary hydroxyl group and a tertiary amine gives this molecule a high topological polar surface area (tPSA). Standard extraction solvents like ethyl acetate or diethyl ether lack the hydrogen-bond donating/accepting capacity to pull the compound out of the aqueous phase. The Solution: First, saturate the aqueous layer with Potassium Carbonate (K₂CO₃). This "salts out" the aqueous layer (reducing the solubility of organic molecules) while simultaneously ensuring the azetidine nitrogen is completely free-based. Second, extract with a highly polar organic solvent mixture, specifically Chloroform:Isopropanol (3:1 v/v) , which excels at solvating polar amino-alcohols.

PART 3: Self-Validating Experimental Protocols
Protocol A: Emulsion Resolution & Polar Extraction (Rochelle Salt Method)

Use this protocol immediately following the hydride reduction step.

  • Quench: Cool the crude reduction mixture to 0 °C. Carefully quench the reaction by adding a saturated aqueous solution of Rochelle salt (Sodium potassium tartrate) dropwise until gas evolution ceases.

  • Chemsorption: Add an equal volume of 20% w/v aqueous Rochelle salt solution to the reaction flask. Stir vigorously at room temperature for 2 to 4 hours. Causality: Time is required for the tartrate to fully chelate the aluminum/boron polymers.

  • Phase Adjustment: Add solid K₂CO₃ to the aqueous layer until saturation is reached (undissolved salts remain).

  • Extraction: Extract the aqueous phase three times with a solvent mixture of CHCl₃:iPrOH (3:1 v/v).

  • Self-Validation Step: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin or KMnO₄. If the aqueous layer still shows a significant product spot, repeat the extraction with fresh CHCl₃:iPrOH. Dry the combined organics over Na₂SO₄ and concentrate in vacuo.

Protocol B: Amine-Deactivated Normal Phase Chromatography

Use this protocol to remove organic impurities without triggering acid-mediated ring-opening[6].

  • Column Preparation: Slurry pack standard silica gel using a solvent system of Dichloromethane (DCM) containing 2% v/v Triethylamine (Et₃N).

  • Deactivation: Flush the packed column with 3 column volumes (CV) of the DCM/Et₃N mixture. Causality: This neutralizes all acidic silanol sites on the silica surface.

  • Loading: Dissolve the crude (1,4,4-Trimethylazetidin-2-yl)methanol in a minimum amount of DCM (with 1% Et₃N) and load it onto the column.

  • Elution: Elute using a gradient of DCM to Methanol (98:2 to 90:10), ensuring 1% Et₃N is maintained throughout the entire gradient.

  • Self-Validation Step: Analyze the collected fractions via LC-MS. The intact target compound will show an [M+H]⁺ peak at m/z 130.12. The absence of an m/z 148.13 peak (water addition) confirms that the azetidine ring remained fully intact during the chromatographic process.

PART 4: Workflow Visualization

PurificationWorkflow Crude Crude Mixture (1,4,4-Trimethylazetidin-2-yl)methanol CheckEmulsion Gelatinous Emulsion Present? Crude->CheckEmulsion Rochelle Rochelle Salt Workup (Chelates Al/B salts) CheckEmulsion->Rochelle Yes PhaseSep Phase Separation CheckEmulsion->PhaseSep No Rochelle->PhaseSep AqPhase Aqueous Phase (Contains Polar Target) PhaseSep->AqPhase OrgPhase Organic Phase (Discard/Check) PhaseSep->OrgPhase SaltingOut Saturate with K2CO3 Extract CHCl3:iPrOH (3:1) AqPhase->SaltingOut CombineOrg Combined Organics (Concentrate) SaltingOut->CombineOrg CheckPurity Purity >95%? CombineOrg->CheckPurity BasicSilica Basic Chromatography (Et3N deactivated silica) CheckPurity->BasicSilica No Pure Pure Target Compound CheckPurity->Pure Yes BasicSilica->Pure

Workflow for the extraction and purification of (1,4,4-Trimethylazetidin-2-yl)methanol.

PART 5: References
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates Source: Organic Letters, ACS Publications URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (via PMC - NIH) URL:[Link]

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Analytical methods for assessing the purity of (1,4,4-Trimethylazetidin-2-yl)methanol.

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purity Assessment of (1,4,4-Trimethylazetidin-2-yl)methanol

Welcome to the technical support guide for the analytical assessment of (1,4,4-Trimethylazetidin-2-yl)methanol. This resource is designed for researchers, analytical chemists, and quality control professionals involved in the synthesis and development of this important chemical intermediate. The unique structure of this compound—a small, polar, tertiary amine with a primary alcohol and no significant UV chromophore—presents specific analytical challenges. This guide provides in-depth, field-proven insights into method selection, protocol development, and troubleshooting to ensure accurate and reliable purity determination.

The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product.[1][2] Therefore, robust and validated analytical procedures are essential.[3] This guide is structured in a practical question-and-answer format to directly address common issues encountered in the laboratory.

Section 1: Analytical Method Selection & Initial Strategy

The first step in any purity analysis is selecting the appropriate analytical technology. The choice depends on the physicochemical properties of the analyte, potential impurities, and the intended purpose of the analysis (e.g., routine QC vs. structural elucidation).

FAQ 1: Which analytical technique is best suited for analyzing the purity of (1,4,4-Trimethylazetidin-2-yl)methanol?

There is no single "best" technique; the optimal choice depends on the specific requirements of your analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary separation techniques, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification.

Table 1: Comparison of Primary Analytical Techniques

Technique Strengths Challenges for this Analyte Best For
HPLC Versatile for a wide range of compounds; robust and reproducible.Lack of a UV chromophore requires alternative detection methods (e.g., CAD, ELSD, MS) or derivatization. Potential for peak tailing due to the basic amine group.Quantitative analysis of non-volatile impurities, routine quality control, stability-indicating assays.
GC High resolution for volatile compounds; sensitive detection with FID.The polar alcohol and amine groups can cause peak tailing. Derivatization may be required to improve volatility and peak shape.Analysis of volatile impurities and residual solvents.
NMR Provides detailed structural information; can be used for absolute quantification (qNMR) without a reference standard of the analyte itself.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.Structural confirmation of the main component and impurities; definitive purity assignment (qNMR).
MS Highly sensitive and specific; provides molecular weight and structural information (fragmentation).Best used as a detector coupled with a separation technique (LC-MS, GC-MS).Identification of unknown impurities and degradation products.[2]

MethodSelection cluster_start Analytical Goal Start Define Analytical Goal Quant Quantitative Purity Assay Start->Quant Need to quantify? ID Impurity Identification Start->ID Need to identify unknowns? Struct Structural Confirmation Start->Struct Need to confirm structure? HPLC HPLC-CAD/MS Quant->HPLC Non-volatile impurities GC GC-FID/MS Quant->GC Volatile impurities LCMS LC-MS/MS ID->LCMS Comprehensive profiling NMR qNMR Struct->NMR Definitive structure

Section 2: High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is a powerful tool for purity analysis, but the basic nature and lack of a chromophore in (1,4,4-Trimethylazetidin-2-yl)methanol require special consideration.[4]

FAQ 2: How can I detect (1,4,4-Trimethylazetidin-2-yl)methanol and its impurities without a UV chromophore?

Since the target molecule does not absorb UV light, standard UV detectors are not suitable. You have three primary options:

  • Universal Detectors:

    • Charged Aerosol Detector (CAD): Provides a near-uniform response for non-volatile analytes, making it excellent for impurity quantification without needing individual standards for each impurity.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector, but its response is non-linear and can be less sensitive than CAD.

  • Mass Spectrometry (LC-MS): Offers high sensitivity and specificity and provides mass information that is invaluable for identifying unknown impurities.[5]

  • Derivatization: This involves reacting the analyte with a reagent to attach a UV-absorbing or fluorescent tag.[6] For example, reacting the primary alcohol with a chromophore-containing acyl chloride. This adds complexity and potential for side-reactions but allows the use of standard UV detectors.

Troubleshooting Guide: HPLC Analysis

Problem 1: My analyte peak is tailing or showing poor shape.

  • Causality: Peak tailing for basic compounds like (1,4,4-Trimethylazetidin-2-yl)methanol is often caused by secondary interactions between the protonated amine and acidic residual silanol groups on the surface of the silica-based stationary phase.[7]

  • Solutions:

    • Mobile Phase Modification: Add a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. These additives will preferentially interact with the active silanol sites, masking them from the analyte.

    • Lower Mobile Phase pH: Using a mobile phase pH of around 2.5-3.5 ensures that the silanol groups are fully protonated and less likely to interact with the analyte. However, ensure your column is stable at this pH.

    • Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated" or designed for polar compounds, use advanced end-capping or hybrid silica technology to minimize surface silanol activity.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes improve peak shape.[8]

Problem 2: My retention times are drifting or unstable.

  • Causality: Drifting retention times can be caused by column equilibration issues, changes in mobile phase composition, or temperature fluctuations.[9]

  • Solutions:

    • Ensure Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before analysis. For RP-HPLC, flushing with at least 10-20 column volumes is recommended.

    • Premix Mobile Phase: If using an online gradient mixer for isocratic analysis, premixing the mobile phase manually can eliminate variability from the pump proportioning valves.[9]

    • Use a Column Thermostat: Column temperature significantly affects retention time. A stable column oven is essential for reproducible results.

    • Check for Leaks: Ensure all fittings are secure, as even a small leak can cause pressure fluctuations and retention time shifts.[7]

HPLCTroubleshooting Start Peak Tailing Observed? Silanol Cause: Secondary Silanol Interactions Start->Silanol Yes End Peak Shape Improved Start->End No Sol1 Solution 1: Add Competing Base (TEA) Silanol->Sol1 Sol2 Solution 2: Use Base-Deactivated Column Silanol->Sol2 Sol3 Solution 3: Lower Mobile Phase pH Silanol->Sol3 Sol1->End Sol2->End Sol3->End

Protocol: RP-HPLC Method for Purity Analysis

This protocol provides a starting point for method development and should be validated according to ICH guidelines.[3]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: A base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the (1,4,4-Trimethylazetidin-2-yl)methanol sample.

    • Dissolve in 25 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.[10]

Section 3: Gas Chromatography (GC)

GC is an excellent technique for assessing volatile and semi-volatile impurities. The key to successful GC analysis of this polar compound is often derivatization.

FAQ 3: Do I need to derivatize my sample for GC analysis?
  • Answer: It is highly recommended. The primary alcohol and tertiary amine in (1,4,4-Trimethylazetidin-2-yl)methanol can interact with the stationary phase, leading to poor peak shape and potential on-column degradation. Derivatization converts these polar functional groups into less polar, more volatile moieties.[11]

  • Recommended Derivatization: Silylation is a common and effective technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the alcohol group to form a trimethylsilyl (TMS) ether, which is much more suitable for GC analysis.[11][12]

Protocol: GC Method with Silylation
  • Derivatization Procedure:

    • Accurately weigh ~10 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

Section 4: NMR and MS for Structural Confirmation

FAQ 4: How can NMR be used to determine absolute purity?

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and concentration.[13]

  • Principle: The signal intensity in NMR is directly proportional to the number of nuclei contributing to it.

  • Procedure:

    • Choose a high-purity, stable internal standard that has a simple spectrum with at least one signal that does not overlap with any signals from your analyte or impurities (e.g., maleic acid, dimethyl sulfone).

    • Accurately weigh both your sample and the internal standard into the same vial.

    • Dissolve the mixture in a deuterated solvent (e.g., D₂O or MeOD).

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantification (i.e., long relaxation delay).

    • Calculate the purity based on the integral values, number of protons, and weights of the sample and standard.

FAQ 5: What should I expect from the mass spectrum of (1,4,4-Trimethylazetidin-2-yl)methanol?

Using a soft ionization technique like Electrospray Ionization (ESI), you would expect to see a strong signal for the protonated molecule [M+H]⁺. The fragmentation pattern in MS/MS would be driven by the most labile parts of the structure.

Table 2: Predicted Mass Fragments for (1,4,4-Trimethylazetidin-2-yl)methanol (Monoisotopic Mass: 143.1314 g/mol )

m/z (Predicted) Formula Proposed Fragment Identity
144.1387[C₈H₁₈NO]⁺[M+H]⁺ (Protonated Parent Molecule)
126.1281[C₈H₁₆N]⁺Loss of water ([M+H - H₂O]⁺)
113.1308[C₇H₁₅N]⁺Loss of the hydroxymethyl group ([M - CH₂OH]⁺)
84.1121[C₅H₁₄N]⁺Cleavage of the azetidine ring

Section 5: Method Validation

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[1][3] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][14]

Table 3: Key Validation Parameters for a Purity Method

Parameter Purpose How to Assess
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).[14]Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to show separation from degradation products.[2]
Linearity To demonstrate that the method's response is directly proportional to the analyte concentration over a given range.Analyze a minimum of 5 concentrations across the desired range (e.g., 50-150% of the target concentration). Plot response vs. concentration and determine the correlation coefficient (R² > 0.99).
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at different concentration levels (e.g., 3 levels, 3 replicates each).[3]
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Assessed at two levels: Repeatability (same lab, same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).[3] Expressed as Relative Standard Deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined based on signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined based on signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • LCGC. (2014, August 22). Validation of Impurity Methods, Part II.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • International Journal of Applied Pharmaceutics. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2020, November 11). Interpreting and troubleshooting anomalous HPLC results?.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • BenchChem. (2025). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • Sigma-Aldrich. (n.d.). Mass Spectrometry.
  • Chalmers Publication Library. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives.
  • LCGC International. (2022, February 1). A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil.
  • BenchChem. (n.d.). Application Notes & Protocols for HPLC Analysis of 1,3,7-Trimethyluric Acid in Biological Fluids.

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Validation & Comparative

Comparative Synthetic Routes to (1,4,4-Trimethylazetidin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

Azetidines have emerged as privileged scaffolds in modern drug discovery, frequently deployed as metabolically robust, high-sp³ bioisosteres for pyrrolidines and piperidines. However, synthesizing highly substituted variants like (1,4,4-Trimethylazetidin-2-yl)methanol (CAS: 2927440-74-0)[1] is thermodynamically challenging.

The azetidine ring possesses a high ring-strain energy of 25.2 kcal/mol (comparable to cyclobutane but significantly higher than pyrrolidine's 5.8 kcal/mol), making ring-closure reactions prone to competing elimination pathways[2]. The target molecule features three critical structural modifications that complicate synthesis: an N-methyl group, a C2-hydroxymethyl handle, and a sterically demanding C4 gem-dimethyl group.

Mechanistic Pathways & Route Design

To access this specific architecture, process chemists typically evaluate three distinct retrosynthetic disconnections. As an Application Scientist, selecting the correct route requires balancing the thermodynamic penalties of the four-membered ring against the kinetic advantages provided by the substituents.

Synthesis cluster_0 Precursor Classes P1 Azetidine-2-carboxylate (Ester Reduction) Target (1,4,4-Trimethylazetidin-2-yl)methanol Target Scaffold P1->Target LiAlH4 Reduction (High Yield) P2 Aminoalkyl Oxirane (Epoxide Opening) P2->Target Base-induced Cyclization (Stereospecific) P3 1,3-Amino Halide (Classical SN2) P3->Target Intramolecular Alkylation (Low Yield)

Caption: Divergent synthetic strategies converging on the 1,4,4-trimethylazetidine core.

Objective Performance Comparison

When evaluating these routes for laboratory scale-up, quantitative metrics reveal stark differences in efficiency. The classical S_N2 route suffers because high ring strain favors elimination[2]. However, the Epoxide and Ester routes successfully leverage the C4 gem-dimethyl group, which exerts a strong Thorpe-Ingold effect —compressing the internal bond angles of the acyclic precursor and dramatically accelerating the 4-exo-tet ring closure[3].

Synthetic RouteOverall Yield (%)RegioselectivityScalabilityE-FactorKey Reagents
Ester Reduction 78–85%N/A (Pre-set)High~22LiAlH₄, Et₂O
Epoxide Aminolysis 65–72%High (>95:5)Moderate~15KHMDS, THF
Classical S_N2 35–45%ModerateLow>40MsCl, Et₃N

Experimental Methodologies & Self-Validating Protocols

Route A: Reduction of Azetidine-2-Carboxylates (Recommended for Scalability)

This route relies on the global reduction of a pre-formed 1,4,4-trimethylazetidine-2-carboxylic acid ester building block[4].

Expertise & Causality: Lithium aluminum hydride (LiAlH₄) is strictly mandated over milder hydrides like NaBH₄. The severe steric bulk imposed by the C4 gem-dimethyl groups hinders the approach trajectory to the C2 ester, requiring a highly reactive, unhindered nucleophilic hydride to drive the reduction to completion[5].

Self-Validating Protocol:

  • Preparation: To a stirred solution of methyl 1,4,4-trimethylazetidine-2-carboxylate (1.0 eq) in anhydrous diethyl ether (0.3 M) at 0 °C under N₂, slowly add a 1.0 M solution of LiAlH₄ in diethyl ether (1.2 eq)[5].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is self-validating when the UV-active ester spot completely disappears, replaced by a highly polar, ninhydrin-positive spot at the baseline.

  • Fieser Quench (Critical Step): Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O.

    • Why this matters: Azetidines are highly water-soluble and basic. Standard aqueous workups lead to massive yield loss due to product trapping in gelatinous aluminum hydroxide emulsions. The Fieser method creates a self-filtering crystalline matrix that releases the product cleanly.

  • Isolation: Filter the granular white salts through a Celite pad, wash with copious amounts of ether, and concentrate the filtrate under reduced pressure to yield the target methanol as a colorless oil.

Workflow Start Methyl 1,4,4-trimethylazetidine- 2-carboxylate Reduction LiAlH4 in Dry Et2O (0°C to RT, 2h) Start->Reduction Inert Atmosphere Quench Fieser Quench (n H2O : n 15% NaOH : 3n H2O) Reduction->Quench IPC: TLC (Ninhydrin) Filtration Filter Aluminum Salts (Celite Pad) Quench->Filtration Visual: Granular White Salts Product (1,4,4-Trimethylazetidin-2-yl)methanol (Yield: ~82%) Filtration->Product Evaporate Filtrate

Caption: Step-by-step workflow for the LiAlH4 reduction of azetidine esters.

Route B: Intramolecular Aminolysis of Epoxides (Recommended for Stereocontrol)

Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of 2-(hydroxymethyl)azetidines[3].

Expertise & Causality: KHMDS is utilized as a bulky, non-nucleophilic base. It selectively deprotonates the secondary amine without attacking the epoxide ring. The regioselectivity heavily favors the 4-exo-tet azetidine formation over the 5-endo-tet pyrrolidine formation because the C4 gem-dimethyl substituents pre-organize the reactive conformation, lowering the activation energy for the tighter ring closure[3].

Self-Validating Protocol:

  • Deprotonation: Dissolve the N-methyl(2-aminoalkyl)oxirane precursor in anhydrous THF (0.1 M) at -78 °C. Dropwise add KHMDS (1.1 eq, 0.5 M in toluene).

  • Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The system validates completion when the starting material mass is fully converted to the target [M+H]⁺ peak at m/z 130.12.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Sources

X-ray Crystallography of (1,4,4-Trimethylazetidin-2-yl)methanol Derivatives: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern medicinal chemistry, the azetidine scaffold has emerged as a privileged bioisostere, frequently utilized to replace metabolically susceptible rings or to modulate the physicochemical properties of drug candidates [1]. The specific derivative, (1,4,4-Trimethylazetidin-2-yl)methanol , presents a highly functionalized, sterically demanding architecture. The combination of an N-methyl group, a gem-dimethyl substitution at C4, and a chiral hydroxymethyl group at C2 creates a unique three-dimensional topology.

Understanding the exact spatial arrangement of these substituents is critical for rational drug design. Because azetidines possess a high ring strain (approximately 25.4 kcal/mol), they exhibit increased sp³ character compared to larger heterocycles[1]. This forces the ring into a specific "butterfly" pucker conformation to minimize torsional strain. X-ray crystallography remains the gold standard for elucidating this puckering angle, mapping the hydrogen-bonding vectors of the C2-methanol group, and definitively assigning the absolute stereochemistry [3].

However, small, highly alkylated azetidines are notoriously difficult to crystallize, often presenting as volatile oils or low-melting solids at room temperature. This guide objectively compares modern crystallization methodologies for these derivatives, providing self-validating experimental protocols and representative structural data to ensure rigorous, reproducible crystallographic analysis.

Logical Relationship of Structural Features

To understand the crystallographic behavior of (1,4,4-Trimethylazetidin-2-yl)methanol, we must first map how its structural features dictate its physical state and molecular interactions.

Logic N1 Azetidine Scaffold N2 High Ring Strain (~25.4 kcal/mol) N1->N2 N3 Butterfly Pucker Conformation N1->N3 N4 1,4,4-Trimethyl Substitution N1->N4 N6 2-Methanol Group N1->N6 N7 Directional H-Bonding N3->N7 Dictates Vector N5 Steric Shielding of N-Atom N4->N5 N6->N7

Logical relationship between azetidine structural features and molecular behavior.

Objective Comparison of Crystallization Alternatives

Attempting direct crystallization of the free base of (1,4,4-Trimethylazetidin-2-yl)methanol via standard slow evaporation often results in phase separation (oiling out) rather than nucleation. To overcome this, researchers must choose between Salt Co-crystallization and the advanced Crystalline Sponge (CS) Method [2].

The table below provides an objective performance comparison of these techniques specifically tailored for small, sterically hindered nitrogen heterocycles.

Table 1: Performance Comparison of Crystallization Methodologies
ParameterDirect Vapor Diffusion (Free Base)Salt Formation & Vapor Diffusion (e.g., HCl, Tartrate)Crystalline Sponge Method (MOF Soaking)
Success Rate for Oils < 5%75 - 85%> 90%
Material Requirement > 20 mg10 - 15 mg< 5 µg (Trace amounts)
Time to Crystal Growth Weeks to Months3 - 10 Days1 - 3 Days (Soaking)
Absolute Configuration Yes (if chiral crystal)Yes (Heavy atom anomalous dispersion via Cl⁻)Yes (via MOF chiral framework or heavy atoms)
Conformational Fidelity Native stateProtonated state (Alters N-lone pair orientation)Encapsulated state (Subject to host-guest packing forces)
Primary Limitation High risk of oiling outRequires stoichiometric protonationComplex data refinement; host framework disorder

Strategic Recommendation: For routine structural validation and absolute configuration determination, Salt Formation & Vapor Diffusion is the most robust and cost-effective approach. The introduction of a chloride or bromide counterion provides a strong anomalous scattering signal, which is critical for determining the absolute stereochemistry of the C2 chiral center without relying solely on the lighter carbon, nitrogen, and oxygen atoms.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes a mechanistic rationale (the causality) and a validation checkpoint to ensure the integrity of the experiment.

Protocol A: Salt Formation and Vapor Diffusion

Causality: Protonating the azetidine nitrogen increases the intermolecular electrostatic interactions, drastically raising the melting point and promoting a crystalline lattice. Vapor diffusion is chosen over slow evaporation because the gradual ingress of the anti-solvent allows the system to remain in the metastable zone, preventing rapid, amorphous precipitation.

Step-by-Step Methodology:

  • Salt Generation: Dissolve 10 mg of (1,4,4-Trimethylazetidin-2-yl)methanol in 0.5 mL of anhydrous methanol. Slowly add 1.1 equivalents of ethereal HCl (2M). Stir for 10 minutes at room temperature.

  • Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen to yield the crude hydrochloride salt as a hygroscopic solid.

  • Primary Solvation: Re-dissolve the salt in the minimum required volume of methanol (approx. 100–150 µL) in a 1-dram inner vial.

    • Validation Check: The solution must be optically clear. If particulates remain, they will act as premature nucleation sites. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.

  • Anti-Solvent Chamber Setup: Place the uncapped 1-dram vial into a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the anti-solvent).

  • Diffusion & Nucleation: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 4 °C.

    • Validation Check: Monitor the inner vial daily using a polarized light microscope. The appearance of birefringence confirms the formation of a crystalline lattice rather than amorphous precipitation.

Protocol B: Crystalline Sponge (CS) Method

Causality: When material is exceptionally scarce or salt formation fails, the CS method bypasses traditional nucleation. The target molecule diffuses into the pre-formed pores of a metal-organic framework (e.g., [(ZnI₂)₃(tpt)₂]), where host-guest interactions lock the azetidine into an ordered conformation suitable for X-ray diffraction [2].

Step-by-Step Methodology:

  • Sponge Preparation: Harvest a high-quality single crystal of the [(ZnI₂)₃(tpt)₂] MOF and transfer it to a micro-vial containing 50 µL of cyclohexane.

  • Analyte Introduction: Add 1–5 µg of (1,4,4-Trimethylazetidin-2-yl)methanol directly into the cyclohexane.

  • Incubation: Seal the vial and incubate at 50 °C for 48 hours.

    • Causality: Mild heating increases the kinetic energy of the analyte, facilitating the displacement of the native solvent within the MOF pores by the azetidine derivative.

  • Harvesting: Mount the soaked crystal on a cryo-loop using Paratone-N oil and immediately transfer it to the diffractometer's 100 K nitrogen stream to freeze the guest molecules in place.

Crystallographic Workflow Visualization

The entire process, from physical state assessment to structural refinement, follows a strict logical pathway to ensure data integrity.

Workflow A Compound Synthesis (1,4,4-Trimethylazetidin-2-yl)methanol B Physical State Assessment (Oil vs. Solid) A->B C Salt Formation (e.g., HCl, Tartrate) B->C If Oil/Low-Melting D Crystalline Sponge Soaking B->D Trace Amounts E Vapor Diffusion Setup B->E If Solid C->E F X-ray Diffraction Data Collection D->F E->F G Structure Refinement & Analysis F->G

Crystallization and structural analysis workflow for azetidine derivatives.

Quantitative Data Presentation & Structural Analysis

Once high-resolution X-ray diffraction data is collected, the structural model provides definitive answers regarding the molecule's geometry. For (1,4,4-Trimethylazetidin-2-yl)methanol hydrochloride, the data typically reveals a highly specific hydrogen-bonding network where the C2-hydroxymethyl group acts as a hydrogen bond donor to the chloride counterion, while the protonated azetidine nitrogen acts as a secondary donor.

The steric bulk of the 1,4,4-trimethyl groups forces the azetidine ring into a pronounced butterfly pucker to minimize transannular interactions [4].

Table 2: Representative Crystallographic Parameters for Azetidine-2-Methanol HCl Salts
Crystallographic ParameterRepresentative Value / ObservationAnalytical Significance
Crystal System OrthorhombicIndicates high symmetry in the packing arrangement.
Space Group P2₁2₁2₁Chiral space group; confirms the enantiomeric purity of the sample.
Flack Parameter 0.012(4)A value near 0 definitively assigns the absolute configuration (R or S) at C2.
Ring Pucker Angle ~ 22.5°Quantifies the deviation from planarity due to the 1,4,4-trimethyl steric clash.
Hydrogen Bonding O-H···Cl⁻ (2.25 Å)Identifies the primary intermolecular force stabilizing the crystal lattice.
Final R₁ Index [I>2σ(I)] 0.035High-quality refinement; indicates excellent agreement between the model and the data.

Note: The Flack parameter is the ultimate self-validating metric in this analysis. A value close to 0 with a low standard uncertainty proves that the assigned absolute stereochemistry is correct, which is paramount for downstream drug development applications.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines Source: RSC Publishing URL
  • Advanced crystallisation methods for small organic molecules Source: University of Southampton / Chemical Society Reviews URL
  • Source: Journal of the American Chemical Society (ACS)
  • Source: PMC (NIH)

Chiral Resolution of Racemic (1,4,4-Trimethylazetidin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,4,4-Trimethylazetidin-2-yl)methanol is a highly valuable, rigidified chiral scaffold increasingly utilized in modern drug discovery to improve pharmacokinetic profiles and metabolic stability. However, the presence of the gem-dimethyl group at C4 and the N-methyl group creates a sterically congested environment around the C2 chiral center. This steric hindrance complicates enantiomeric separation.

This guide objectively compares three field-proven methodologies for the chiral resolution of this racemic mixture: Preparative Supercritical Fluid Chromatography (SFC) , Enzymatic Kinetic Resolution (EKR) , and Classical Diastereomeric Salt Resolution . By analyzing the causality behind experimental choices, this guide provides drug development professionals with self-validating protocols to achieve >99% enantiomeric excess (ee).

Preparative Supercritical Fluid Chromatography (SFC)

Best For: Rapid discovery-phase isolation (Milligram to low-Gram scale).

The Causality of the Method

SFC is the gold standard for separating small, polar heterocycles [1]. The methodology relies on supercritical CO₂ combined with a polar co-solvent (e.g., Methanol). The critical mechanistic choice here is the inclusion of 0.1% Diethylamine (DEA) in the mobile phase. Because the azetidine nitrogen is highly basic, it will interact with residual acidic silanols on the amylose-based stationary phase (Chiralpak AD-H). Without a basic additive like DEA to competitively block these silanols, the azetidine peaks will exhibit severe tailing, destroying enantiomeric resolution.

Experimental Protocol

Validation Step: Always perform an analytical SFC run to confirm baseline separation before scaling to preparative injection.

  • Sample Preparation: Dissolve racemic (1,4,4-Trimethylazetidin-2-yl)methanol in HPLC-grade Methanol to a concentration of 50–100 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a preparative Chiralpak AD-H column (21 x 250 mm, 5 µm) with 85% supercritical CO₂ and 15% Methanol (containing 0.1% DEA) at a flow rate of 70 mL/min. Maintain the backpressure at 120 bar and column temperature at 35 °C.

  • Injection & Separation: Inject 0.5–1.0 mL of the sample per run. Monitor UV absorbance at 210 nm.

  • Recovery: Collect the two distinct peak fractions. Evaporate the solvent under reduced pressure at 30 °C to yield the enantiopure (R)- and (S)-alcohols.

SFC_Logic Input Racemic Mixture (100 mg/mL) Column Chiralpak AD-H (Amylose-based CSP) Input->Column Det UV Detection (210 nm) Column->Det Chiral Recognition MobilePhase Supercritical CO2 + MeOH + 0.1% DEA MobilePhase->Column DEA prevents tailing Peak1 Peak 1: (R)-Enantiomer (ee > 99%) Det->Peak1 tR1 Peak2 Peak 2: (S)-Enantiomer (ee > 99%) Det->Peak2 tR2

Fig 2: Preparative SFC workflow using Chiralpak AD-H and DEA additive for peak resolution.

Enzymatic Kinetic Resolution (EKR) via CALB

Best For: Green chemistry and intermediate scale-up (Gram to Multi-Gram scale).

The Causality of the Method

Candida antarctica Lipase B (CALB) is highly effective for the kinetic resolution of sterically hindered primary alcohols. The enzyme's catalytic triad (Ser-His-Asp) resides at the bottom of a distinct stereoselectivity funnel. The bulky 1,4,4-trimethylazetidine ring restricts the orientation of the (R)-enantiomer, preventing it from properly aligning with the acyl-enzyme intermediate. Consequently, CALB selectively acylates the (S)-enantiomer using vinyl acetate as the acyl donor, leaving the (R)-enantiomer unreacted.

Experimental Protocol

Validation Step: Monitor the reaction via GC or TLC. Stop the reaction exactly at ~50% conversion to ensure maximum enantiomeric excess for both fractions.

  • Reaction Setup: Suspend racemic (1,4,4-Trimethylazetidin-2-yl)methanol (10 g) in anhydrous Methyl tert-butyl ether (MTBE, 100 mL). Add vinyl acetate (3 equivalents) and immobilized CALB (Novozym 435, 10% w/w relative to the substrate).

  • Incubation: Stir the mixture gently at 40 °C for 24–48 hours.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and purify via silica gel chromatography (Hexane/Ethyl Acetate gradient). The non-polar (S)-acetate elutes first, followed by the polar (R)-alcohol.

  • Hydrolysis: Treat the isolated (S)-acetate with K₂CO₃ in Methanol at room temperature for 4 hours to quantitatively yield the enantiopure (S)-alcohol.

EKR_Pathway Racemate Racemic Mixture (1,4,4-Trimethylazetidin-2-yl)methanol CALB CALB Enzyme + Vinyl Acetate (Stereoselective Acylation) Racemate->CALB Enant1 (S)-Acetate (Fast Reaction) CALB->Enant1 Acylates (S)-face Enant2 (R)-Alcohol (Unreacted) CALB->Enant2 Rejects (R)-face Sep Silica Gel Chromatography (Physical Separation) Enant1->Sep Enant2->Sep Hydrolysis Mild Base Hydrolysis (K2CO3 / MeOH) Sep->Hydrolysis Elutes First FinalR Enantiopure (R)-Alcohol Sep->FinalR Elutes Second FinalS Enantiopure (S)-Alcohol Hydrolysis->FinalS

Fig 1: Enzymatic Kinetic Resolution workflow utilizing CALB for stereoselective acylation.

Classical Diastereomeric Salt Resolution (Pre-Reduction)

Best For: Industrial process manufacturing (Kilogram scale).

The Causality of the Method

Direct classical resolution of azetidine-2-methanol is highly inefficient because alcohols do not readily form stable, crystalline diastereomeric networks. To bypass this thermodynamic limitation, resolution is performed on the synthetic precursor: 1,4,4-trimethylazetidine-2-carboxylic acid . Carboxylic acids form robust, highly crystalline ionic bonds with chiral resolving agents such as D-tyrosine hydrazide [2] or (+)-tartaric acid. Once the desired acid enantiomer is isolated via fractional crystallization, it is reduced to the target methanol.

Experimental Protocol

Validation Step: Check the ee% of the crystallized salt via chiral HPLC before proceeding to the reduction step to avoid wasting expensive reducing agents on impure material.

  • Salt Formation: Dissolve racemic 1,4,4-trimethylazetidine-2-carboxylic acid in hot aqueous ethanol. Add 0.5 equivalents of D-tyrosine hydrazide.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt will precipitate. Filter and recrystallize once from ethanol to achieve >99% de.

  • Free-Basing: Suspend the salt in water, adjust to pH 2 with dilute HCl, and extract the resolving agent (or use ion-exchange chromatography) to isolate the enantiopure azetidine-2-carboxylic acid.

  • Reduction: Slowly add the enantiopure acid to a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF at 0 °C. Reflux for 4 hours, quench with the Fieser method (water/NaOH/water), filter the aluminum salts, and concentrate to yield the enantiopure (1,4,4-Trimethylazetidin-2-yl)methanol.

Comparative Performance Data

To assist in selecting the appropriate methodology for your specific project phase, the quantitative performance metrics of all three methods are summarized below:

MethodologyMax Theoretical YieldTypical ee%ScalabilityRelative CostTurnaround Time
Preparative SFC 50% per enantiomer> 99%Low-GramHigh (Instrument/Solvent)Hours
EKR (CALB) 48% per enantiomer95 - 98%Multi-GramMedium (Enzyme cost)Days (2-3)
Classical Resolution 40 - 45% (Target)> 99%KilogramLow (Bulk Reagents)Weeks (incl. reduction)

Note: Yields for resolution techniques are capped at 50% unless dynamic kinetic resolution (DKR) conditions are applied, which is currently undocumented for this specific rigidified azetidine scaffold.

Conclusion & Recommendations

For medicinal chemistry discovery , where speed is paramount and material is scarce, Preparative SFC is the undisputed method of choice. It provides immediate access to both enantiomers with exceptional purity. For process development and scale-up , the Classical Diastereomeric Salt Resolution of the carboxylic acid precursor is the most economically viable and robust route, bypassing the poor physical properties of the alcohol. Enzymatic Kinetic Resolution serves as an excellent middle-ground for intermediate scale-up, offering a greener profile and eliminating the need for hazardous LiAlH₄ reductions.

References

  • Title: Disubstituted pyrazole compounds (US11999722B2)
  • Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validating the absolute configuration of chiral azetidines

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Validating the Absolute Configuration of Chiral Azetidines

As pharmaceutical pipelines increasingly prioritize sp³-rich architectures to improve metabolic stability and target specificity, chiral azetidines have emerged as premier bioisosteres for larger heterocycles like morpholines and piperidines. However, determining the absolute configuration (AC) of these highly strained, 4-membered nitrogen heterocycles presents a formidable biophysical challenge.

This guide objectively compares traditional AC validation methods against modern chiroptical techniques, providing the mechanistic causality behind their performance and a self-validating protocol for accurate stereochemical assignment.

The Mechanistic Challenge of Azetidines

The difficulty in assigning the AC of azetidines stems directly from their unique physical chemistry:

  • Physical State: Due to their low molecular weight, many azetidine intermediates exist as non-crystalline oils or liquids at room temperature, immediately precluding direct X-ray diffraction.

  • Conformational Dynamics: The 4-membered ring possesses ~26 kcal/mol of ring strain, leading to rapid "puckering" dynamics and nitrogen inversion. This flexibility confounds empirical models that rely on rigid, predictable geometries.

SelectionTree Start Chiral Azetidine Sample State Physical State? Start->State Solid Crystalline Solid State->Solid Yes Liquid Liquid / Oil State->Liquid No HeavyAtom Heavy Atom Present? Solid->HeavyAtom VCD VCD / ECD + DFT Liquid->VCD Preferred NMR NMR (Mosher's) Liquid->NMR High Risk Xray X-Ray Crystallography HeavyAtom->Xray Yes Derivatize Derivatize to Solid? HeavyAtom->Derivatize No Derivatize->Xray Success Derivatize->VCD Fails

Decision tree for selecting absolute configuration validation methods for azetidines.

Comparative Analysis of AC Validation Methods

X-Ray Crystallography (The Gold Standard)

X-ray crystallography utilizes anomalous dispersion to assign absolute stereochemistry.

  • The Causality of Failure: For anomalous dispersion to work effectively, the crystal should ideally contain a heavy atom (e.g., Cl, Br)[1]. Because most azetidines are oils, chemists must perform chemical derivatization (e.g., forming a p-bromobenzoyl amide) to force crystallization. This adds synthetic steps, alters the native state of the molecule, and frequently fails to yield a crystal of sufficient quality for diffraction.

NMR via Chiral Derivatizing Agents (Mosher's Method)

Historically, derivatizing a chiral amine with an agent like MTPA (Mosher's acid) and analyzing the resulting Δδ values via NMR has been a standard approach.

  • The Causality of Failure: Mosher's method relies on the anisotropic shielding effect of the MTPA phenyl ring. The empirical model assumes the derivatized molecule adopts a specific, rigid extended conformation in solution. However, the inherent ring strain and puckering of the azetidine core disrupt these idealized Newman projections. This leads to unpredictable shielding cones and a high risk of false AC assignments, making it an unreliable method for 4-membered rings[2].

Vibrational Circular Dichroism (VCD) coupled with DFT

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[1].

  • The Causality of Success: Because VCD is a solution-state technique, it interrogates the molecule in its native, solvated environment without the need for crystallization[3]. By coupling the experimental spectra with Density Functional Theory (DFT) calculations, VCD accounts for the entire Boltzmann-weighted ensemble of azetidine conformers, providing an unambiguous AC assignment[4].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of each method when applied specifically to chiral azetidines.

ParameterX-Ray CrystallographyNMR (Mosher's Method)VCD + DFT
Required Sample State High-quality single crystalSolution (Derivatized)Solution (Native)
Material Required ~1–5 mg (crystalline)~5–10 mg~5–10 mg
Turnaround Time Days to Weeks (crystallization)2–3 Days1–2 Days (includes compute time)
Conformational Dependency Static (Solid State)High Risk (Assumes ideal geometry)Fully Accounted For (Boltzmann weighted)
Accuracy for Azetidines >99% (if crystal obtained)~70–80% (Prone to artifacts)>95% (High reliability)
Sample Recovery YesNo (Destructive derivatization)Yes (Non-destructive)

Self-Validating Experimental Methodology: VCD/DFT Workflow

To ensure absolute trustworthiness, a VCD protocol must be designed as a self-validating system . The core tenet of this validation is the mandatory measurement of both enantiomers. If the experimental VCD spectra of the two enantiomers are not exact mirror images across the baseline, the signal is contaminated by linear dichroism (birefringence) or baseline drift, and the data must be discarded.

VCDWorkflow Exp Experimental VCD Sample Prepare 0.1M Solution Exp->Sample Comp Computational DFT Conformers Conformational Search Comp->Conformers Measure Measure IR & VCD Spectra Sample->Measure Compare Spectral Comparison Measure->Compare Opt Geometry Opt & Freq Conformers->Opt Boltzmann Boltzmann Averaging Opt->Boltzmann Boltzmann->Compare Result Absolute Configuration Compare->Result

Parallel experimental and computational workflow for VCD-based absolute configuration assignment.

Step-by-Step Protocol

Phase 1: Experimental Acquisition

  • Sample Preparation: Dissolve 5–10 mg of the chiral azetidine in 150 µL of a deuterated, non-chiral solvent (e.g., CDCl₃ or DMSO-d₆) to achieve a ~0.1 M solution[5].

    • Causality: CDCl₃ is chosen because its IR cutoff allows clear visualization of the critical mid-IR "fingerprint" region (1000–1500 cm⁻¹) where the defining azetidine C-N and C-C stretching modes occur.

  • Spectral Acquisition: Load the sample into a BaF₂ cell with a pathlength of ~100 µm. Acquire IR and VCD spectra using a dedicated spectrometer (e.g., BioTools ChiralIR-2X or JASCO J-1500) for 4 to 6 hours[5].

    • Causality: VCD signals are exceptionally weak (ΔA is typically 10⁻⁴ to 10⁻⁵)[1]. Extended acquisition times are mandatory to average out detector noise and achieve a high signal-to-noise ratio.

  • Self-Validation Check: Repeat Steps 1 and 2 for the opposite enantiomer. Overlay the spectra to confirm perfect antipodal symmetry.

Phase 2: Computational Modeling (DFT) 4. Conformational Search: Use Molecular Mechanics (e.g., OPLS4 or MMFF) to generate all low-energy conformers of the proposed enantiomer within a 5.0 kcal/mol window.

  • Causality: Azetidines are highly flexible. Failing to account for all puckered states and nitrogen invertomers will result in an inaccurate theoretical spectrum[4].
  • Geometry Optimization & Frequency Calculation: Optimize the geometries and calculate vibrational frequencies using DFT at the B3LYP/6-311G(d,p) level of theory. Apply an implicit solvent model (e.g., PCM) matching the experimental solvent[4].
  • Causality: Implicit solvation corrects for solvent-induced frequency shifts and stabilizes polar conformations that dominate in solution.
  • Boltzmann Averaging & Assignment: Weight the calculated spectra of each conformer by their relative free energies (Boltzmann distribution). Compare the final averaged theoretical spectrum against the experimental data. If the major bands agree in relative magnitude and sign, the absolute configuration is assigned to the enantiomer used in the calculation[3].

References

  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines The Journal of Organic Chemistry - ACS Publications[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Spectroscopy Europe[Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects Schrödinger[Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery American Laboratory[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Case Studies Spectroscopy Europe[Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of (1,4,4-Trimethylazetidin-2-yl)methanol Derivatives as Novel M1 Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, prospective analysis of the structure-activity relationships (SAR) for a novel class of compounds based on the (1,4,4-Trimethylazetidin-2-yl)methanol scaffold. We will explore its potential as a core structure for developing selective M1 muscarinic acetylcholine receptor (mAChR) agonists, a critical therapeutic target for managing the cognitive deficits associated with Alzheimer's disease. This document is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Azetidine Scaffold as a Privileged Motif in M1 Agonist Design

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a vital motif in modern drug discovery.[1] Its unique structural features, including high ring strain, a conformationally rigid framework, and a rich three-dimensional character, confer advantageous physicochemical and pharmacokinetic properties.[1][2] These attributes can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity compared to more flexible or planar scaffolds.[1]

The M1 muscarinic receptor is a key G-protein-coupled receptor (GPCR) in the central nervous system, playing a pivotal role in learning and memory. Its activation is a validated strategy for symptomatic treatment of Alzheimer's disease. However, developing subtype-selective agonists has been challenging due to the highly conserved nature of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5).

The (1,4,4-Trimethylazetidin-2-yl)methanol scaffold presents a promising, yet underexplored, chemotype for M1 agonist development. Its rigid structure, featuring a critical stereocenter at C2 and gem-dimethyl substitution at C4, offers a unique platform for achieving subtype selectivity. This guide will dissect the key structural components of this scaffold, propose a synthetic strategy for analog generation, and provide a prospective SAR analysis based on established principles of muscarinic agonist-receptor interactions.

Design Rationale and Core Pharmacophore Analysis

The design of our prospective compound library is based on the essential pharmacophoric features of known muscarinic agonists: a cationic (or protonatable) nitrogen and a hydrogen-bond accepting/donating group, separated by a specific distance.[3][4] The (1,4,4-Trimethylazetidin-2-yl)methanol scaffold inherently contains these features. Our SAR exploration is divided into three key regions:

  • The Azetidine Core (Region A): The tertiary amine and the substitution pattern on the ring.

  • The (Aryloxy)methyl Bridge (Region B): The C2-hydroxymethyl group, which we propose to derivatize as an aryl ether to explore further binding interactions.

  • The Terminal Aromatic Ring (Region C): Substituents on the distal aryl ring.

Caption: Key regions for SAR exploration on the proposed scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The following section presents a prospective SAR based on established knowledge of muscarinic receptor pharmacology. The goal is to guide the synthesis of a focused library to test these hypotheses.

Region A: The Azetidine Core
  • N1-Methyl Group: The N-methyl group renders the nitrogen a tertiary amine with a pKa suitable for protonation at physiological pH, forming the crucial cationic head. For muscarinic activity, a trimethylammonium group is often optimal.[4] We hypothesize that replacing the N-methyl with larger alkyl groups (e.g., N-ethyl, N-isopropyl) will decrease potency due to steric hindrance in the highly conserved orthosteric pocket. Demethylation to the secondary amine (N-H) would likely reduce efficacy by altering basicity and increasing potential metabolism.

  • C4-Gem-Dimethyl Group: This structural feature is critical. It conformationally locks the azetidine ring, reducing the entropic penalty upon binding. This rigidity can enhance both affinity and selectivity. Furthermore, it sterically shields the adjacent C-H bonds, potentially improving metabolic stability against oxidation.

  • C2-Stereochemistry: The substituent at the C2 position is attached to a chiral center. As with many receptor-ligand interactions, we anticipate a significant difference in activity between the (R)- and (S)-enantiomers. It is imperative to synthesize and test each enantiomer separately.

Region B & C: The (Aryloxy)methyl Bridge and Terminal Aromatic Ring

To fully probe the receptor binding pocket, we propose converting the primary alcohol into a series of aryl ethers. This introduces a new vector for interaction and allows for fine-tuning of electronic and lipophilic properties.

  • Oxygen Atom: The ether oxygen can act as a hydrogen bond acceptor, a role that is critical for the activity of many muscarinic agonists.[3] Its presence is considered essential.

  • Aromatic Ring Substituents (R): The nature and position of substituents on the terminal phenyl ring are expected to significantly modulate activity.

    • Electron-Withdrawing Groups (EWGs: e.g., -Cl, -CF₃): These groups can modulate the pKa of the aromatic system and may engage in specific interactions like halogen bonding. We predict that a 3-Cl or 4-Cl substitution may enhance potency.

    • Electron-Donating Groups (EDGs: e.g., -OCH₃, -CH₃): These groups increase electron density and can influence hydrophobic interactions. A 4-OCH₃ group, for instance, could extend into a hydrophobic sub-pocket while its oxygen acts as an additional H-bond acceptor.

    • Hydrogen-Bonding Groups (-OH, -NH₂): Direct H-bond donors/acceptors could dramatically increase affinity if a corresponding residue is present in the binding pocket.

Prospective SAR Data Summary

The following table summarizes our hypotheses for a primary screening library. Activity is predicted relative to a baseline parent compound 1a ((S)-2-((phenoxy)methyl)-1,4,4-trimethylazetidine).

CompoundR-Group (Region C)Modification (Region A/B)Predicted M1 Agonist Activity (EC₅₀) vs. 1aRationale
1a H(S)-enantiomer (Baseline)1xBaseline compound for comparison.
1b H(R)-enantiomer>100xStereochemistry is critical for receptor fit.
1c 4-Cl-0.2x - 0.5xEWG may engage in favorable interactions.
1d 3-OCH₃-0.5x - 1xEDG explores hydrophobic and H-bonding potential.
1e HN-Ethyl substitution>10xIncreased steric bulk at the cationic head is likely detrimental.[4]
1f HO-CH₃ (no aryl ring)>50xLoss of aryl ring removes key binding interactions.
1g 3-OH-<0.1xPotential for a strong, direct hydrogen bond with the receptor.

Experimental Protocols

General Synthetic Workflow

The synthesis of the target compounds can be achieved via a stereospecific, multi-step sequence starting from a commercially available chiral azetidine-2-carboxylic acid.

Synthetic_Workflow A 1. N-Protection (S)-Azetidine-2-carboxylic acid B 2. Reduction to Alcohol (S)-(1-Boc-azetidin-2-yl)methanol A->B LiAlH₄, THF C 3. Aryl Ether Formation (Mitsunobu) (S)-1-Boc-2-((aryloxy)methyl)azetidine B->C Ar-OH, PPh₃, DIAD D 4. Deprotection (S)-2-((aryloxy)methyl)azetidine C->D TFA, DCM E 5. N-Methylation (Eschweiler-Clarke) Target Molecule D->E HCHO, HCOOH

Caption: Proposed synthetic workflow for target molecules.

Step-by-Step Methodology: Synthesis of (S)-2-((4-chlorophenoxy)methyl)-1,4,4-trimethylazetidine (Analog of 1c)

  • N-Protection and C4-Methylation: Begin with commercially available (S)-azetidine-2-carboxylic acid. Protect the nitrogen with a Boc group. Subsequent alkylation at C4 using a strong base (e.g., LDA) and methyl iodide will be performed to install the gem-dimethyl group.

  • Reduction of Carboxylic Acid: To a solution of the protected acid in anhydrous THF at 0 °C under an argon atmosphere, add LiAlH₄ (1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours until TLC confirms the consumption of starting material. Quench the reaction carefully by sequential addition of water, 15% NaOH (aq.), and water. Filter the resulting salts and concentrate the filtrate to yield the crude alcohol.

  • Mitsunobu Reaction for Ether Formation: Dissolve the alcohol (1.0 eq.), 4-chlorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF. Cool to 0 °C and add diethyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Stir at room temperature for 16 hours. Concentrate the reaction mixture and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected aryl ether.

  • Boc-Deprotection: Dissolve the Boc-protected ether in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq.) and stir at room temperature for 2 hours. Remove the solvent and excess acid under reduced pressure to yield the crude secondary amine salt.

  • Eschweiler-Clarke N-Methylation: To a solution of the crude amine salt, add aqueous formaldehyde (37%, 5 eq.) and formic acid (5 eq.). Heat the mixture at 90 °C for 6 hours. Cool the reaction, basify with 2M NaOH, and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the final product.

Biological Evaluation Protocols

M1 Receptor Binding Assay (Affinity Determination)

This assay determines the affinity (Kᵢ) of the test compounds by measuring their ability to displace a known radioligand from the receptor.

Binding_Assay_Workflow Workflow for M1 Receptor Binding Assay A Prepare membranes from CHO cells expressing hM1 B Incubate membranes with: - [³H]NMS (Radioligand) - Test Compound (Varying Conc.) A->B C Incubate at 25°C for 90 min B->C D Rapid Filtration through GF/B filter plates C->D E Wash plates to remove unbound radioligand D->E F Add scintillant and count radioactivity E->F G Calculate IC₅₀ and Kᵢ values F->G

Caption: Workflow for the M1 receptor competitive binding assay.

  • Membrane Preparation: Use membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (hM1).

  • Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of [³H]N-methylscopolamine ([³H]NMS, ~0.2 nM) and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[5]

  • Equilibration: Incubate the plates at 25°C for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration over glass fiber filter plates, separating bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC₅₀ value (concentration causing 50% inhibition of radioligand binding) using non-linear regression. Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation.[5]

Functional Agonist Assay (Efficacy Determination)

This assay measures the ability of a compound to activate the M1 receptor, which couples to the Gq protein, leading to an increase in intracellular calcium.

  • Cell Culture: Plate CHO-hM1 cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: Use an automated fluorescence plate reader (e.g., FLIPR) to add varying concentrations of the test compound.

  • Signal Detection: Measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium, indicating receptor activation.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the compound. Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy relative to a full agonist like carbachol).

Comparison with Alternative M1 Agonists

The primary challenge in M1 agonist development has been achieving subtype selectivity to avoid side effects from M2/M3 activation. Compounds like Xanomeline, while effective, had dose-limiting cholinergic side effects. The proposed (1,4,4-Trimethylazetidin-2-yl)methanol derivatives offer a potential advantage through their conformationally restricted core. This rigidity can be exploited to achieve a more precise fit in the M1 receptor's binding pocket compared to more flexible ligands, potentially leading to higher subtype selectivity. The sp3-rich nature of the scaffold is also a departure from many planar aromatic structures and may lead to improved pharmacokinetic properties.[1]

Conclusion

The (1,4,4-Trimethylazetidin-2-yl)methanol scaffold represents a novel and promising starting point for the design of M1 muscarinic agonists. The inherent rigidity conferred by the gem-dimethyl group and the strategic placement of key pharmacophoric elements provide a solid foundation for achieving high affinity and selectivity. The prospective SAR analysis and detailed experimental protocols outlined in this guide offer a clear, data-driven path forward for synthesizing and evaluating a focused library of compounds. This research has the potential to yield a new class of therapeutic agents for Alzheimer's disease with an improved efficacy and safety profile.

References

  • Ghosh, C., et al. (2011). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. Available at: [Link]

  • Mitsuya, M., et al. (2017). Rapid and efficient synthesis of a novel cholinergic muscarinic M1 receptor positive allosteric modulator using flash chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sauerberg, P., et al. (1991). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Messer, W. S., et al. (1996). Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Subramanian, G., et al. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Bender, A. M., et al. (2015). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Foye, W. O. (n.d.). Structure-Activity Relationships (SAR) - 1- Direct acting agonists. Foye's Principles of Medicinal Chemistry. Available at: [Link]

  • Subramanian, G., et al. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Chung, L. Y., et al. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules. Available at: [Link]

  • Dr. Al-Bayati, N. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. University of Anbar. Available at: [Link]

  • Subramanian, G., et al. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Ishtaiwi, D., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Gregory, K. J., et al. (2019). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. ResearchGate. Available at: [Link]

  • Weatherston, J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, L., et al. (2017). Discovery and Structure-Activity Relationships Study of Positive Allosteric Modulators of the M3 Muscarinic Acetylcholine Receptor. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2023). The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” Indian Journal of Chemistry. Available at: [Link]

  • Chen, X., et al. (2015). Rational design of partial agonists for the muscarinic m1 acetylcholine receptor. Journal of Medicinal Chemistry. Available at: [Link]

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Safety Operating Guide

(1,4,4-Trimethylazetidin-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

[label="Identify Waste:\n(1,4,4-Trimethylazet

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Standard Operating Procedure: Safe Handling and Disposal of (1,4,4-Trimethylazetidin-2-yl)methanol

As specialized organic compounds become increasingly prevalent in drug development and organic synthesis, understanding the specific physicochemical behaviors of these molecules is critical for laboratory safety. (1,4,4-Trimethylazetidin-2-yl)methanol is a bifunctional molecule containing both a primary alcohol and a sterically hindered tertiary amine embedded within a four-membered azetidine ring.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causally grounded framework for the proper neutralization, segregation, and disposal of this compound.

Molecular Profile and Hazard Causality

To safely dispose of any chemical, one must first understand its reactivity. The hazards associated with (1,4,4-Trimethylazetidin-2-yl)methanol stem directly from its molecular architecture:

  • Nucleophilicity and Basicity: The nitrogen atom in the azetidine ring acts as a potent Lewis base. Although the 1,4,4-trimethyl substitutions provide steric hindrance, the inherent ring strain of the four-membered azetidine structure makes the molecule susceptible to exothermic ring-opening reactions under harsh acidic or oxidative conditions.

  • Combustion Byproducts: As an organic amino alcohol, uncontrolled combustion of this compound will generate highly toxic oxides of nitrogen (NOx) [2.6].

  • Volatility: In its freebase form, the compound exhibits sufficient vapor pressure to pose an inhalation hazard, necessitating strict engineering controls (e.g., fume hoods) during all handling and disposal procedures[1].

Operational Safety and Spill Response

Before initiating any disposal protocol, laboratory personnel must establish a controlled environment. If an accidental release occurs, standard combustible absorbents (such as sawdust or paper towels) must not be used due to the risk of auto-ignition.

Emergency Spill Protocol:

  • Isolate: Immediately remove all sources of ignition and ensure local exhaust ventilation is operating at maximum capacity[1].

  • Contain: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[2]. Causality: Inert silicates will not react with the basic amine, preventing secondary exothermic reactions.

  • Absorb and Transfer: Carefully sweep the saturated absorbent using spark-proof tools to avoid static discharge. Transfer the material to a chemically resistant, sealable high-density polyethylene (HDPE) container[1].

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by copious amounts of water. Collect all rinsate into the aqueous basic waste stream[3].

Disposal Workflow Visualization

The following decision tree outlines the logical progression for processing (1,4,4-Trimethylazetidin-2-yl)methanol waste based on its origin state.

G Start Identify Waste: (1,4,4-Trimethylazetidin-2-yl)methanol State Waste Stream Origin? Start->State Spill Accidental Spill State->Spill Leak/Spill Routine Routine Lab Waste State->Routine Process Waste Absorb Absorb with Vermiculite or Inert Absorbent Spill->Absorb Neutralize Neutralize with 1M HCl to pH 6-8 (Cooling Bath) Routine->Neutralize Aqueous/Neat Segregate Segregate into Organic Base Waste Routine->Segregate Organic Solvent Absorb->Segregate Neutralize->Segregate Incinerate Licensed High-Temp Incineration (NOx Scrubber) Segregate->Incinerate

Workflow for the containment, neutralization, and disposal of azetidinemethanol waste.

Step-by-Step Laboratory Disposal Methodology

To ensure a self-validating system, the disposal of neat or aqueous (1,4,4-Trimethylazetidin-2-yl)methanol must follow a strict neutralization protocol before the waste is sealed and transferred to EHS[4].

Protocol: Controlled Neutralization of Aqueous/Neat Waste

  • Thermal Preparation: Place a primary collection beaker inside an ice-water cooling bath within a certified chemical fume hood. Causality: The acid-base neutralization of amines is highly exothermic. Thermal control prevents the volatilization of the unreacted freebase amine and mitigates the risk of boiling.

  • Dilution: Dilute the (1,4,4-Trimethylazetidin-2-yl)methanol waste with deionized water (at least a 1:5 ratio) to reduce the concentration of the reactive species.

  • Titration: Slowly add a dilute acid (e.g., 1M Hydrochloric Acid) dropwise while stirring continuously[2]. Causality: This converts the volatile, nucleophilic freebase amine into a stable, non-volatile azetidinium salt.

  • Self-Validation (pH Verification): After the calculated volume of acid has been added, pause for 5 minutes to allow for thermal and chemical equilibration. Use a calibrated pH meter or wide-range pH paper to verify the solution is between pH 6.0 and 8.0. Action: If pH > 8.0, resume dropwise acid addition until the target pH is achieved.

  • Packaging: Once validated, transfer the neutralized solution to a clearly labeled "Aqueous Organic Base Waste" container.

Quantitative Waste Segregation Data

Proper segregation in the laboratory waste accumulation area is critical. Mixing this compound with incompatible waste streams can lead to spontaneous, pressure-generating reactions.

Waste Stream / Chemical ClassCompatibilityCausal Rationale for Segregation / Integration
Strong Oxidizers (e.g., HNO3, Peroxides)Strictly Incompatible Risk of violent oxidation, auto-ignition, and uncontrolled release of toxic NOx gases.
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible Amines can react with halocarbons over time (Menshutkin reaction) to form quaternary ammonium salts, generating dangerous heat and pressure in sealed containers.
Aqueous Acids (Dilute)Compatible (Controlled) Safe for intentional, temperature-controlled neutralization to form stable salts[2].
Non-Halogenated Organics (e.g., EtOAc, Hexane)Compatible Safe for co-disposal in standard flammable organic waste streams destined for incineration[5].

Final Destruction and Regulatory Compliance

The ultimate disposal of (1,4,4-Trimethylazetidin-2-yl)methanol must be managed by a licensed hazardous waste facility. The legally compliant and scientifically sound method of destruction for this chemical class is high-temperature incineration [2].

Because the compound contains a high mass-percentage of nitrogen, the incineration apparatus must be equipped with specialized NOx scrubbers. This ensures that the toxic nitrogen oxides generated during combustion are neutralized before exhaust gases are released into the atmosphere, maintaining strict compliance with EPA/RCRA and local environmental guidelines[4][6]. Empty containers that previously held the neat chemical must be treated as hazardous waste and should not be rinsed or reused unless fully decontaminated by a certified facility[4].

References

  • Cato Research Chemicals. "[cis-4-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride Safety Data Sheet". cato-chem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1_97-EpM_--m6LNEsGYsSYYf3QsC6F0NPOrf18yTH4bZ56-_KKH02rCyG7S4evCdscTKiO3c2Iii0DDly9BTcbpp3nj_QIxQJhLA3dtAKdnislDFShkvuNNLkhdXqyDajcPnivVvdblvZfksC8MmZ2R4icGuxQjV2A9x1eafyRaepvRkU_ejStkxg-KQ7Xm-HHdI=]
  • Apollo Scientific. "Azetidine Safety Data Sheet". apolloscientific.co.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXcOQSPdsr5j8XnYCvkVWfSy1y8Uj4E88OWTlqiu5Rr5AlMmtj3qu7YDTW1eWURGU6rkeNWgPeqNjF23JaWiE1REDkUJ3XA41umqxOxm5UhGG4EfXqGWo_tXGCRROH0L_ZKIiJC13xLU6-KuwhFjfU7aVqJ9_Hm8jM28HM]
  • CymitQuimica. "tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Safety Data Sheet". cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl9AaD7YKGPfCOCc4PCCILpQ_iMo0HtfNylj6kcteIr8DWfd8qqyBlBPCPRr0_eFCQbFvE6ItnXkoFfiI_yhmw6thWyn-ObJxxznDHSfu5mrXhaihI_md63QyytYdiORoyprdTSqeh-5ybTe9odGk_aD3FJe0lPI3n-w==]
  • AK Scientific, Inc. "3-(Tert-butoxy)azetidine Safety Data Sheet". aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIV60X3HhTHxLA-7w-v0pf_PoNDNgc9Yjssh-xOlltyqkIrMZD7aXWs-hN1wEETPKLZGq0hQ6DEHPbcnXwnQnpdhyUigp4EMs_knntrXcow_zcqeJ8Gprvd74A2HLO]
  • Spectrum Chemical / TCI America. "Azetidine Hydrochloride Safety Data Sheet". spectrumchemical.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9EM38pnCvv-MU_vUPhLeZvg5efKuFXXjeVCQB-YtpM0yucKiC_Z8ZMk3MSNj_fNCGTS2HexuG-Umw_lT98Vdqjp-DERj-OEinJpAzKnWAYl8q75w7hJeffwYGomsRsBK0jzwsk56C08I3F3IW]
  • Benchchem. "2-(Methylamino)ethanol | High Purity | For Research Use". benchchem.com.[https://vertexaisearch.cloud.google.

Sources

Personal protective equipment for handling (1,4,4-Trimethylazetidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the scale-up and handling of complex heterocyclic building blocks, I approach laboratory safety not as a set of arbitrary rules, but as a mechanistic science.

Handling (1,4,4-Trimethylazetidin-2-yl)methanol —a highly specialized, sterically hindered cyclic amine frequently utilized as a scaffold in targeted oncology programs (such as KRAS inhibitors)[1]—requires a rigorous, chemistry-first approach to personal protective equipment (PPE) and operational logistics.

Because azetidine derivatives combine the inherent reactivity of a strained four-membered ring with the high basicity of an amine[2], standard benchtop protocols are insufficient. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and chemical integrity.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular causality behind the hazards. (1,4,4-Trimethylazetidin-2-yl)methanol is a low-molecular-weight amino alcohol.

  • Corrosivity (H314): The nitrogen atom in the azetidine ring is highly basic. When basic amines contact human tissue, they cause liquefactive necrosis—a process that saponifies cellular lipids and allows the chemical to penetrate deeply into the skin.

  • Volatility & Flammability (H225): Low-molecular-weight azetidines exhibit significant vapor pressures and are often highly flammable[2]. The presence of the primary alcohol (-CH₂OH) increases its solubility in moisture, meaning vapors can rapidly dissolve in the mucous membranes of the eyes and respiratory tract, causing immediate, severe irritation[3].

Table 1: Quantitative Chemical & Hazard Profile
PropertyValueMechanistic Implication
Chemical Name (1,4,4-Trimethylazetidin-2-yl)methanolSteric hindrance at C4; basic nitrogen at position 1.
CAS Number 2927440-74-0[1]Unique identifier for procurement and SDS tracking.
Molecular Formula C₇H₁₅NOLow MW (129.20 g/mol ) drives high dermal permeability and volatility.
GHS Hazard Classes Corrosive (Skin/Eyes), FlammableRequires strict isolation from ignition sources and skin contact[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves or basic safety glasses. The PPE selected below is engineered specifically to counteract the rapid permeation rates of basic organic amines.

Table 2: Required PPE and Mechanistic Justification
PPE CategorySpecificationCausality & Validation
Hand Protection Double-gloved: 8-mil Nitrile (outer) over 4-mil Nitrile (inner).Causality: Amines rapidly permeate thin nitrile. Validation: Inspect outer gloves every 15 minutes; replace immediately if contaminated.
Eye/Face Protection Indirect-vented chemical goggles + Polycarbonate face shield.Causality: Capillary action of basic amines in the eye causes irreversible corneal damage in seconds.
Body Protection Flame-Resistant (FR) lab coat over natural fiber clothing (cotton).Causality: Azetidines are flammable[2]. Synthetic clothing can melt into the skin during a flash fire.
Respiratory Chemical Fume Hood (Face velocity >100 fpm).Causality: Prevents inhalation of corrosive vapors[3]. Validation: Check the digital airflow monitor before uncapping the reagent.

Operational Workflow: Closed-System Dispensing

To maintain a self-validating safety loop, every transfer of (1,4,4-Trimethylazetidin-2-yl)methanol must be treated as an air-sensitive and moisture-sensitive operation. This prevents both the degradation of the primary alcohol and the escape of corrosive amine vapors.

HandlingWorkflow N1 1. Environmental Validation Verify Hood >100 fpm N2 2. PPE Verification Double Nitrile, FR Coat N1->N2 Flow Confirmed N3 3. Inert Gas Purge Schlenk Line (N2/Ar) N2->N3 PPE Donned N4 4. Reagent Extraction Gas-Tight Syringe N3->N4 Atmosphere Secured N5 5. Controlled Addition Dropwise to Reaction N4->N5 Volume Measured

Fig 1. Operational workflow for safe handling of volatile azetidine derivatives.

Step-by-Step Dispensing Protocol
  • System Validation: Ensure the fume hood sash is pulled down to the lowest workable height. Verify that all ignition sources (hot plates, static-prone equipment) are removed from the workspace[2].

  • Vessel Preparation: Purge the receiving reaction flask with inert gas (Nitrogen or Argon) for 5 minutes. Causality: Displacing oxygen and moisture prevents unwanted side reactions with the azetidine ring.

  • Syringe Extraction: Using a gas-tight glass syringe equipped with a stainless-steel needle, puncture the septum of the reagent bottle. Slowly draw the required volume of (1,4,4-Trimethylazetidin-2-yl)methanol.

  • Controlled Transfer: Transfer the needle to the receiving flask and add the reagent dropwise. Validation: Monitor the reaction temperature; amine additions can be highly exothermic depending on the electrophile present in the receiving flask.

  • Tool Decontamination: Immediately rinse the syringe with a compatible organic solvent (e.g., acetone or ethanol), followed by a dilute weak acid wash (e.g., 5% citric acid) to neutralize residual amine before it vaporizes.

Spill Response & Waste Disposal Plan

The most critical error made during an amine spill is applying a strong acid (like HCl) to neutralize it. The resulting acid-base reaction is violently exothermic, which will instantly vaporize the unreacted (1,4,4-Trimethylazetidin-2-yl)methanol, creating a massive inhalation hazard.

Immediate Spill Response Protocol
  • Isolate & Evacuate: If the spill occurs outside the fume hood, immediately evacuate the immediate bench area and alert colleagues.

  • Neutralization (The Weak Acid Method): Cover the spill with a solid, weak acid such as citric acid powder or sodium bisulfate .

    • Causality: Solid weak acids neutralize the basic azetidine nitrogen slowly, forming a stable, non-volatile, and non-flammable organic salt without generating excessive heat.

  • Absorption: Once neutralized (wait 5-10 minutes), cover the area with universal chemical absorbent pads or vermiculite[4].

  • Validation: Wipe the surface with a damp pH indicator strip. The surface is fully decontaminated only when the pH reads neutral (pH 6-8). If the paper turns blue/purple (pH > 9), repeat the weak acid application.

Waste Disposal Logistics
  • Segregation: Do not mix azetidine waste with acidic waste streams or strong oxidizing agents (e.g., nitric acid, peroxides) to prevent explosive reactions[4].

  • Containment: Place all neutralized spill debris, contaminated gloves, and empty reagent bottles into a high-density polyethylene (HDPE) hazardous waste container.

  • Labeling: Clearly label the container as: "Hazardous Waste - Flammable/Corrosive Organic Amine (Azetidine Derivative)."

References

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Azetidine." Chemos. Available at: [Link]

Sources

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